Fto-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23ClN2O2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-[5-(2-chlorophenyl)furan-2-yl]-N-[(3-pyrrolidin-1-yloxetan-3-yl)methyl]methanamine |
InChI |
InChI=1S/C19H23ClN2O2/c20-17-6-2-1-5-16(17)18-8-7-15(24-18)11-21-12-19(13-23-14-19)22-9-3-4-10-22/h1-2,5-8,21H,3-4,9-14H2 |
InChI Key |
QHNARTNMADDQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2(COC2)CNCC3=CC=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Foundational & Exploratory
Fto-IN-8: A Technical Guide to its Mechanism of Action as a Novel FTO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders. Fto-IN-8 is a small molecule inhibitor of FTO that has demonstrated anti-proliferative activity in cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular effects. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating mRNA stability, splicing, and translation. The reversible nature of m6A methylation is maintained by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, and its dysregulation has been implicated in the pathogenesis of numerous diseases.
This compound has been identified as an inhibitor of FTO's demethylase activity. By inhibiting FTO, this compound increases global m6A levels, leading to downstream effects on gene expression and cellular signaling pathways. This guide will delve into the specifics of its action, providing quantitative data, experimental methodologies, and visual representations of the underlying molecular processes.
Biochemical Activity and Potency
This compound directly targets and inhibits the enzymatic activity of the FTO protein. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 | Assay Type |
| This compound | FTO | 5.5 µM | Biochemical Demethylase Assay |
Cellular Mechanism of Action
In a cellular context, this compound exerts its effects by increasing the levels of m6A methylation on RNA. This leads to the modulation of various signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways, which are critical in cell proliferation, survival, and differentiation.
Inhibition of the Wnt/PI3K-Akt Signaling Pathway
Treatment of cancer cells with this compound has been shown to inhibit the Wnt/PI3K-Akt signaling cascade. The proposed mechanism involves the FTO-mediated regulation of key components within this pathway. By inhibiting FTO, this compound increases m6A levels on the transcripts of positive regulators of the Wnt/PI3K-Akt pathway, potentially leading to their degradation and subsequent pathway inactivation. This results in decreased proliferation and survival of cancer cells.
Anti-proliferative Effects
The inhibitory action of this compound on the Wnt/PI3K-Akt pathway culminates in anti-proliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | EC50 |
| SNU16 | Gastric Cancer | 17.7 µM |
| KATOIII | Gastric Cancer | 35.9 µM |
| AGS | Gastric Cancer | 20.3 µM |
Experimental Protocols
FTO Enzymatic Inhibition Assay (Chemiluminescent)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against FTO using a chemiluminescent assay.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA substrate
-
FTO Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
This compound (or other test inhibitor)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well white microplate
Procedure:
-
Prepare serial dilutions of this compound in FTO Assay Buffer.
-
In a 96-well plate, add 20 µL of the FTO Assay Buffer, 10 µL of the m6A-containing RNA substrate (e.g., 100 ng/µL), and 10 µL of the this compound dilution.
-
Initiate the reaction by adding 10 µL of recombinant FTO protein (e.g., 50 ng/µL) to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of diluted anti-m6A antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times with wash buffer.
-
Add 50 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.
-
Wash the wells three times with wash buffer.
-
Add 50 µL of chemiluminescent substrate to each well and immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Proliferation Assay (CCK-8)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cells using a Cell Counting Kit-8 (CCK-8) assay.[1][2][3][4][5][6][7]
Materials:
-
Cancer cell line (e.g., AGS, SNU16, KATOIII)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.
Visualizations
Signaling Pathways
References
- 1. biogot.com [biogot.com]
- 2. toolsbiotech.com [toolsbiotech.com]
- 3. dojindo.co.jp [dojindo.co.jp]
- 4. FTO effects the proliferation, invasion, and glycolytic metabolism of colon cancer by regulating PKM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dojindo.com [dojindo.com]
- 7. researchgate.net [researchgate.net]
Fto-IN-8: A Technical Guide to its Discovery and Development as a Potent FTO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fto-IN-8, also known as FTO-43, has emerged as a significant small molecule inhibitor of the fat mass and obesity-associated protein (FTO), a key N6-methyladenosine (m6A) RNA demethylase. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the rational drug design process, starting from the lead compound FTO-04, and presents key quantitative data on its inhibitory potency and anti-proliferative effects in cancer cell lines. This document outlines the detailed experimental protocols for the core assays used in its characterization and visualizes the implicated signaling pathways and developmental logic through structured diagrams.
Discovery and Rational Design
The development of this compound stemmed from a focused effort to optimize a previously identified lead compound, FTO-04. FTO-04 was discovered through a structure-based design approach and demonstrated a competitive inhibition mechanism against FTO.[1][2] While FTO-04 showed promising selectivity for FTO over the homologous demethylase ALKBH5, its potency was modest, with an IC50 of approximately 3.39 μM.[1][3]
The optimization strategy leading to this compound involved the rational design of an oxetanyl class of FTO inhibitors derived from the FTO-04 scaffold.[1] This new class of compounds was designed to enhance potency and maintain high selectivity. This compound (FTO-43) emerged from this optimization process as a highly potent and selective inhibitor.[1]
Quantitative Data
This compound exhibits potent and specific inhibition of the FTO enzyme and demonstrates significant anti-proliferative activity against various cancer cell lines. The key quantitative metrics are summarized below.
| Parameter | Molecule | Value | Assay | Reference |
| IC50 | This compound (FTO-43) | 5.5 µM | In vitro FTO Inhibition Assay | [4] |
| IC50 | FTO-04 | 3.39 µM | In vitro FTO Inhibition Assay | [3] |
| IC50 (ALKBH5) | FTO-04 | 39.4 µM | In vitro ALKBH5 Inhibition Assay | [3] |
| EC50 | This compound (FTO-43) | 17.7 µM | Cell Viability Assay (SNU16) | [4] |
| EC50 | This compound (FTO-43) | 35.9 µM | Cell Viability Assay (KATOIII) | [4] |
| EC50 | This compound (FTO-43) | 20.3 µM | Cell Viability Assay (AGS) | [4] |
Mechanism of Action
This compound functions as a competitive inhibitor of FTO, binding to the enzyme's active site.[2] By inhibiting FTO's demethylase activity, this compound leads to an increase in the levels of N6-methyladenosine (m6A) and N6,2′-O-dimethyladenosine (m6Am) on RNA.[1][4] This alteration in the RNA methylome has been shown to impact downstream signaling pathways, notably the Wnt/PI3K-Akt pathway in gastric cancer cells.[4] The inhibition of FTO and subsequent increase in m6A levels are believed to suppress the proliferation of cancer cells.[5]
Impact on Wnt/PI3K-Akt Signaling Pathway
In gastric cancer cells, treatment with this compound has been shown to inhibit the Wnt/PI3K-Akt signaling pathway.[4] This pathway is crucial for cell proliferation, survival, and growth. The inhibition of FTO leads to an increase in m6A levels on the mRNA of key components of this pathway, which can alter their stability and translation, ultimately leading to the downregulation of the pathway's activity.[5] Specifically, FTO knockdown has been shown to inhibit the phosphorylation of Akt and S6, key downstream effectors of the PI3K pathway, and to increase the expression of the Wnt signaling inhibitor Axin1 while decreasing levels of β-catenin.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro FTO Inhibition Assay
This fluorescence-based high-throughput assay is adapted from a previously described method.[1]
-
Principle: A non-fluorescent, m6A-containing RNA substrate ("m6A7-Broccoli") is incubated with FTO. Upon demethylation, the RNA aptamer ("Broccoli") can bind to the fluorophore DFHBI-1T, resulting in a fluorescent signal. The inhibitory effect of a compound is measured by the reduction in fluorescence.
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 6), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, and 2 mM ascorbic acid in RNase-free water.
-
m6A7-Broccoli RNA substrate.
-
Recombinant FTO enzyme.
-
This compound (or other test inhibitors) dissolved in DMSO.
-
Read Buffer: 250 mM HEPES (pH 9.0), 1 M KCl, 40 mM MgCl2, and 2.2 µM DFHBI-1T in RNase-free water.
-
-
Procedure:
-
Prepare reactions in a 96-well plate with a final volume of 200 µL.
-
To each well, add 7.5 µM m6A7-Broccoli RNA and 0.250 µM FTO in assay buffer.
-
Add this compound at concentrations ranging from 0.008 to 40 µM. The final DMSO concentration should be kept at 0.2%.
-
Prior to incubation, add 40 µL of read buffer to each well.
-
Incubate the plate at room temperature for 2 hours.
-
To allow for DFHBI-1T binding, incubate the plate at 4°C overnight (16 hours).
-
Measure fluorescence intensity using a plate reader with excitation at 485 nm and emission at 510 nm.
-
Generate sigmoidal dose-response curves to determine the IC50 value.
-
Cell Viability Assay
-
Principle: This assay determines the concentration of this compound that inhibits the growth of a cell population by 50% (EC50).
-
Cell Lines: Gastric cancer cell lines (e.g., AGS, SNU16, KATOIII).
-
Reagents:
-
Complete cell culture medium.
-
This compound dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-50 µM) for 24, 48, and 72 hours.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot dose-response curves to determine the EC50 values.
-
Western Blot Analysis for Wnt/PI3K-Akt Pathway
-
Principle: This technique is used to detect and quantify the levels of specific proteins in the Wnt/PI3K-Akt pathway to assess the effect of this compound.
-
Procedure:
-
Treat gastric cancer cells with this compound or a vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key pathway proteins (e.g., p-Akt, total Akt, β-catenin, GSK-3β, Axin1, p-S6, total S6).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Quantification of m6A by LC-MS/MS
-
Principle: This highly sensitive and specific method is used to quantify the absolute levels of m6A in total RNA or mRNA.
-
Procedure:
-
Isolate total RNA or mRNA from cells treated with this compound or a control.
-
Digest the RNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
Separate the nucleosides using liquid chromatography (LC).
-
Detect and quantify the amounts of adenosine (A) and m6A using tandem mass spectrometry (MS/MS).
-
Calculate the m6A/A ratio.
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective FTO inhibitors. Its discovery through rational design based on the FTO-04 lead compound has yielded a potent tool for studying the biological roles of FTO and a promising candidate for further preclinical and clinical development as an anti-cancer agent. Future work should focus on comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of cancer. Further elucidation of the specific m6A-modified RNA targets that mediate its effects on the Wnt/PI3K-Akt pathway will provide deeper insights into its mechanism of action and may reveal novel therapeutic strategies. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this exciting area of RNA epigenetics.
References
- 1. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Demethylase FTO enhances the PI3K/Akt signaling to promote gastric cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduced m6A modification predicts malignant phenotypes and augmented Wnt/PI3K‐Akt signaling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-8: A Technical Guide to its Role in m6A Demethylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating gene expression. The fat mass and obesity-associated (FTO) protein is the first identified m6A demethylase, removing the methyl group from m6A and influencing a wide array of biological processes. Fto-IN-8 is a small molecule inhibitor of the FTO protein. By inhibiting FTO's demethylase activity, this compound serves as a valuable chemical probe to study the functional roles of FTO and m6A methylation. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its effects on cellular signaling pathways.
Introduction to FTO and m6A Demethylation
The FTO protein is an Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenase that catalyzes the demethylation of N6-methyladenosine (m6A) in RNA.[1] This process is not a simple removal of a methyl group but rather an oxidative demethylation. FTO first oxidizes m6A to N6-hydroxymethyladenosine (hm6A) and subsequently to N6-formyladenosine (f6A), which are then thought to be hydrolyzed to adenosine.[2][3] This reversible nature of m6A modification, mediated by "writer" (methyltransferases), "eraser" (demethylases like FTO and ALKBH5), and "reader" (m6A-binding proteins) proteins, adds another layer of complexity to gene regulation.
The FTO-mediated demethylation of m6A has been implicated in various physiological and pathological processes, including energy homeostasis, adipogenesis, and cancer.[4][5] Consequently, inhibitors of FTO, such as this compound, are crucial tools for dissecting the intricate roles of m6A dynamics and for exploring potential therapeutic interventions.
This compound: A Potent FTO Inhibitor
This compound is a selective inhibitor of the FTO protein. Its primary role in m6A demethylation is to block the enzymatic activity of FTO, leading to an increase in the cellular levels of m6A.
Mechanism of Action
This compound functions as a competitive inhibitor of FTO, likely by binding to the active site of the enzyme and preventing the binding of its m6A-containing RNA substrate. This inhibition leads to a dose-dependent increase in global m6A levels within cells.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 5.5 μM | Recombinant FTO | [6] |
| EC50 | 17.7 μM | SNU16 (Gastric Cancer) | [6] |
| EC50 | 35.9 μM | KATOIII (Gastric Cancer) | [6] |
| EC50 | 20.3 μM | AGS (Gastric Cancer) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro FTO Demethylase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring the inhibitory effect of this compound on recombinant FTO.
Principle: An m6A-containing substrate is immobilized on a microplate. Active FTO demethylates the substrate. An anti-m6A antibody is used to detect the remaining m6A. The signal is inversely proportional to FTO activity.
Materials:
-
Recombinant FTO protein
-
This compound
-
m6A-containing RNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 50 µM 2-oxoglutarate, 1 mM ascorbate)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 0.5 M H2SO4)
-
96-well microplate
Procedure:
-
Coat the microplate wells with the m6A-containing RNA substrate and incubate overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a reaction mixture containing assay buffer, recombinant FTO, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add the reaction mixture to the wells and incubate for 1-2 hours at 37°C.
-
Wash the wells to remove the reaction components.
-
Add the anti-m6A antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add the TMB substrate. Incubate until a blue color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Global m6A Levels by LC-MS/MS
This protocol describes the highly sensitive and accurate method for quantifying global m6A levels in total RNA from cells treated with this compound.
Principle: Total RNA is extracted and digested into single nucleosides. The amounts of adenosine (A) and N6-methyladenosine (m6A) are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of m6A to A represents the global m6A level.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
Adenosine and m6A standards
Procedure:
-
Treat cells with the desired concentration of this compound for a specified time.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Digest 1-2 µg of total RNA with nuclease P1 at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours.
-
Filter the digested sample to remove enzymes.
-
Analyze the sample using an LC-MS/MS system. The separation is typically performed on a C18 column. The mass transitions for adenosine and m6A are monitored in positive ion mode.
-
Prepare a standard curve using known concentrations of adenosine and m6A to quantify the amounts in the samples.
-
Calculate the m6A/A ratio for each sample. An increase in this ratio in this compound treated cells indicates FTO inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of this compound to FTO within intact cells.
Principle: Ligand binding can stabilize a protein against thermal denaturation. In CETSA, cells are treated with the compound, heated, and then lysed. The amount of soluble protein remaining at different temperatures is quantified. A shift in the melting curve of the target protein in the presence of the ligand indicates target engagement.
Materials:
-
Cells
-
This compound
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Anti-FTO antibody
Procedure:
-
Treat cells with this compound or vehicle control for 1 hour.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-FTO antibody.
-
Quantify the band intensities and plot the percentage of soluble FTO against the temperature. A rightward shift in the melting curve for this compound treated cells compared to the control indicates stabilization of FTO and therefore, target engagement.
Signaling Pathways and Visualizations
This compound, by inhibiting FTO, can modulate various signaling pathways. One of the key pathways affected is the Wnt/PI3K-Akt signaling cascade.
This compound and the Wnt/PI3K-Akt Signaling Pathway
Inhibition of FTO by this compound has been shown to suppress the Wnt/PI3K-Akt signaling pathway in certain cancer cells.[6] Increased m6A levels in the transcripts of key components of this pathway can lead to their decreased stability or translation, ultimately resulting in the downregulation of the pathway's activity. This can contribute to the anti-proliferative effects of this compound.
Caption: this compound inhibits FTO, increasing m6A levels and downregulating the Wnt/PI3K-Akt pathway.
Experimental Workflow for Studying this compound
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.
Caption: A typical workflow for investigating the mechanism of action of this compound.
Conclusion
This compound is a valuable pharmacological tool for probing the biological functions of the FTO m6A demethylase. Its ability to selectively inhibit FTO allows researchers to investigate the downstream consequences of increased m6A methylation on gene expression and cellular signaling. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of RNA epigenetics and cancer biology. Further research utilizing this compound and similar inhibitors will undoubtedly continue to unravel the complex roles of m6A modification in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 5. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Functions of FTO and the Chemical Probe Fto-IN-8
This technical guide provides a comprehensive overview of the fat mass and obesity-associated (FTO) protein, the first identified mRNA demethylase, and this compound, a chemical inhibitor used to probe its functions. We will delve into the core biological roles of FTO, its substrate specificity, and its involvement in key signaling pathways. Furthermore, this guide details the mechanism of action of this compound, presents its quantitative data, and provides key experimental protocols for studying FTO and its inhibitors.
The Biological Functions of the FTO Protein
The FTO protein is a member of the AlkB family of Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenases.[1] Initially linked to obesity through genome-wide association studies, FTO is now recognized as a critical regulator of gene expression through its RNA demethylase activity.[1][2]
Substrate Specificity and Demethylation Activity
FTO catalyzes the oxidative demethylation of various nucleotide modifications. While it was first found to act on 3-methylthymine (3-meT) in single-stranded DNA and 3-methyluracil (3-meU) in single-stranded RNA, its most significant and abundant substrate is N6-methyladenosine (m6A) in RNA.[3][4] The discovery of FTO's ability to reversibly demethylate m6A established the field of epitranscriptomics, revealing a new layer of gene regulation.[2]
FTO's substrate repertoire is diverse, and its activity can be influenced by the RNA species, sequence context, and subcellular localization.[1][2][5]
Table 1: Substrates of the FTO Protein
| Substrate | RNA Species | Cellular Context |
| N6-methyladenosine (m6A) | mRNA, snRNA | The most common and major substrate; regulates mRNA stability, splicing, and translation.[1][2][3] |
| N6,2'-O-dimethyladenosine (m6Am) | mRNA, snRNA | Found at the 5' cap of mRNA; FTO shows a preference for m6Am over internal m6A.[1][2] |
| N1-methyladenosine (m1A) | tRNA | FTO can demethylate m1A in tRNA, suggesting a role in tRNA biology.[1][2] |
| 3-methylthymine (3-meT) | ssDNA | One of the first identified substrates, though with lower efficiency compared to m6A.[3] |
| 3-methyluracil (3-meU) | ssRNA | Demethylated with low efficiency.[3][4] |
Role in Cellular Signaling and Biological Processes
FTO is implicated in a wide array of biological processes, from energy metabolism to cancer progression, primarily through its influence on gene expression via RNA demethylation.
-
Energy Homeostasis and Obesity: FTO is highly expressed in the hypothalamus, a key brain region for controlling energy balance.[6] Overexpression of FTO in mice leads to increased food intake and obesity, while FTO-deficient mice exhibit postnatal growth retardation and reduced adipose tissue.[1][7] FTO influences the expression of genes involved in appetite regulation and adipogenesis.[8][9]
-
Cancer: FTO acts as an oncogene in various cancers, including acute myeloid leukemia (AML) and breast cancer.[8][10][11] By demethylating specific mRNA transcripts, FTO can enhance the expression of pro-oncogenic genes, promoting cancer cell proliferation, self-renewal, and immune evasion.[10][12]
-
Neurological Functions: FTO plays a role in neurogenesis, learning, and memory.[7] Its deficiency has been shown to impair dopamine receptor-dependent neuronal activity.[7]
Key Signaling Pathways Modulated by FTO
FTO's regulatory effects are often mediated through its interaction with critical cellular signaling pathways.
-
mTOR Signaling: FTO is involved in the cellular sensing of amino acids and couples nutrient availability to the mTORC1 signaling pathway.[6][13] In the absence of amino acids, FTO is degraded, leading to reduced mTORC1 activity. Maintaining FTO levels during amino acid deprivation inappropriately sustains mTORC1 signaling.[6]
-
Wnt/β-Catenin Signaling: FTO has been shown to regulate the bifurcation of canonical and noncanonical Wnt signaling pathways.[14] FTO depletion can attenuate the canonical Wnt/β-catenin pathway by increasing the expression of the inhibitor DKK1, independent of its demethylase activity.[14]
-
CREB Signaling: In neuronal cells, FTO can interact with CaMKII, delaying the dephosphorylation of CREB.[15] This leads to increased expression of CREB target genes like NPY1R and BDNF, which are involved in regulating food intake and energy homeostasis.[15]
-
TGF-β Signaling: In the context of recurrent spontaneous abortion, increased FTO expression leads to decreased m6A modification of MEG3, which in turn affects the TGF-β signaling pathway, suppressing trophoblast invasion and proliferation.[16]
This compound: A Chemical Probe for FTO
This compound is a small molecule inhibitor of the FTO protein. It serves as a valuable chemical tool to study the biological consequences of FTO inhibition in various cellular contexts.
Mechanism of Action and Cellular Effects
This compound functions as an N6-methyladenosine demethylase inhibitor.[17] By blocking the catalytic activity of FTO, it leads to an increase in the cellular levels of m6A and m6Am.[17] This inhibitor has demonstrated anti-proliferative activity against cancer cells while showing no cytotoxicity to normal cells.[17] In gastric cancer cells, this compound has been shown to inhibit the Wnt/PI3K-Akt signaling pathway.[17]
Quantitative Data for this compound
The potency and efficacy of this compound have been characterized in various assays and cell lines.
Table 2: Quantitative Activity of this compound
| Parameter | Value | Cell Line / Context | Reference |
| IC50 | 5.5 µM | In vitro FTO demethylase activity | [17] |
| EC50 | 17.7 µM | Anti-proliferative activity in SNU16 gastric cancer cells | [17] |
| EC50 | 20.3 µM | Anti-proliferative activity in AGS gastric cancer cells | [17] |
| EC50 | 35.9 µM | Anti-proliferative activity in KATOIII gastric cancer cells | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of FTO and its inhibitors.
In Vitro FTO Demethylation Assay
This assay measures the ability of FTO to demethylate an m6A-containing RNA substrate in vitro.
Protocol:
-
Reagent Preparation:
-
5X FTO Reaction Buffer: 250 mM Tris-HCl (pH 7.5), 5 mM α-ketoglutarate (αKG), 5 mM L-ascorbic acid. Store at -20°C.[18]
-
Fe(II) Solution: Prepare a fresh 750 µM working solution of ammonium iron(II) sulfate in nuclease-free water from a 500 mM stock.[18][19]
-
m6A-containing RNA Substrate: A synthetic or in vitro transcribed RNA oligonucleotide containing one or more m6A modifications. Ensure the substrate is free of EDTA.[19]
-
FTO Enzyme: Recombinant human FTO protein.
-
-
Reaction Setup (25 µL total volume):
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.[19][20]
-
Reaction Quenching: Stop the reaction by adding EDTA to a final concentration of 1 mM or by treating with Proteinase K (0.8 units) at 37°C for 30-60 minutes to digest the FTO enzyme.[19][21]
-
RNA Purification: Purify the product RNA using a suitable RNA cleanup kit.[19]
-
Analysis:
-
Digest the purified RNA to nucleosides using a nucleoside digestion mix.[20]
-
Analyze the nucleoside mixture by UHPLC-MS to quantify the relative amounts of m6A and adenosine. The extent of demethylation is calculated from the reduction in the m6A peak and the corresponding increase in the adenosine peak.[20]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a compound (e.g., this compound) to its target protein (FTO) in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[22][23]
Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with the inhibitor (e.g., this compound) at a specific concentration and a control set with DMSO for 1-2 hours.
-
Heating:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.[24]
-
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).[25]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, precipitated proteins.[25]
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Measure the total protein concentration in each sample.
-
Prepare samples for SDS-PAGE and Western blotting.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for FTO.
-
Use a suitable secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities.
-
-
Data Analysis: For each temperature point, normalize the FTO band intensity to the unheated control. Plot the percentage of soluble FTO against the temperature for both the inhibitor-treated and DMSO-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[10]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression levels of specific proteins (e.g., FTO, or downstream targets like PCNA, CD44) following genetic or pharmacological perturbation.[11]
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-FTO) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
- 1. The multifaceted functions of the Fat mass and Obesity-associated protein (FTO) in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted functions of the Fat mass and Obesity-associated protein (FTO) in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTO gene - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of the FTO protein reveals basis for its substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 9. FTO mediates cell-autonomous effects on adipogenesis and adipocyte lipid content by regulating gene expression via 6mA DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demethylase FTO inhibits the occurrence and development of triple-negative breast cancer by blocking m 6A-dependent miR-17-5p maturation-induced ZBTB4 depletion : FTO inhibits TNBC development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTO controls CD8+ T cell survival and effector response by modulating m6A methylation of Fas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role for the obesity-related FTO gene in the cellular sensing of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. life-science-alliance.org [life-science-alliance.org]
- 15. academic.oup.com [academic.oup.com]
- 16. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. neb.com [neb.com]
- 19. neb.com [neb.com]
- 20. neb.com [neb.com]
- 21. biorxiv.org [biorxiv.org]
- 22. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
Fto-IN-8: A Comprehensive Technical Guide to Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fto-IN-8, also identified as FTO-43, is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) and N6,2'-O-dimethyladenosine (m6Am) RNA demethylase. As FTO is implicated in various physiological processes and its dysregulation is linked to numerous diseases, including cancer, its targeted inhibition is of significant interest for therapeutic development. This technical guide provides an in-depth analysis of this compound's target specificity, off-target effects, and the methodologies used for its characterization. The information presented is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound for its potential application in preclinical studies.
Target Specificity and Potency
This compound is a competitive inhibitor of FTO, demonstrating significant potency in biochemical assays.[1] The inhibitory activity of this compound against FTO has been quantified, although reported IC50 values vary between sources. One source indicates an IC50 of 5.5 µM, while another reports a more potent IC50 of 1.0 µM.[1][2] This discrepancy may arise from different assay conditions, which underscores the importance of standardized experimental protocols.
A key aspect of a targeted inhibitor is its selectivity over other related proteins. This compound has been shown to be highly selective for FTO over the homologous m6A RNA demethylase ALKBH5, with a reported IC50 for ALKBH5 of greater than 40 µM.[2] This represents at least a 40-fold selectivity for FTO over ALKBH5.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (µM) | Notes |
| FTO | 1.0[2] / 5.5[1] | Competitive inhibitor. Discrepancy in reported values may be due to different assay conditions. |
| ALKBH5 | >40[2] | Demonstrates high selectivity for FTO over its homolog ALKBH5. |
Cellular Activity and Off-Target Effects
This compound exhibits anti-proliferative activity in various cancer cell lines, particularly in gastric cancer.[1] The half-maximal effective concentrations (EC50) for growth inhibition have been determined in several gastric cancer cell lines, demonstrating its potential as an anti-cancer agent. Importantly, this compound shows minimal cytotoxicity in normal colon cells, suggesting a favorable therapeutic window.[1]
Table 2: Anti-proliferative Activity of this compound in Human Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Notes |
| AGS | Gastric Cancer | 20.3[1] | - |
| SNU16 | Gastric Cancer | 17.7[1] | - |
| KATOIII | Gastric Cancer | 35.9[1] | - |
| CCD-841CoN | Normal Colon | >50[1] | Indicates low cytotoxicity in non-cancerous cells. |
While this compound demonstrates high selectivity against the closely related ALKBH5, a comprehensive off-target profile, such as a broad kinome scan, has not been reported in the available literature. Such studies are crucial for a complete understanding of its safety and for interpreting phenotypic outcomes in cellular and in vivo models.
Mechanism of Action in Cells
This compound's mechanism of action in a cellular context aligns with its inhibition of FTO's demethylase activity. Treatment of gastric cancer cells with this compound leads to an increase in the cellular levels of m6A and m6Am, consistent with the effects observed upon FTO knockdown.[1]
Furthermore, this compound has been shown to modulate key oncogenic signaling pathways. In gastric cancer cells, inhibition of FTO by this compound leads to the downregulation of the Wnt/PI3K-Akt signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metastasis, and its inhibition likely contributes to the anti-cancer effects of this compound.
Experimental Protocols
FTO Biochemical Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 of an inhibitor against FTO, based on a fluorescence-based assay.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA substrate (e.g., a specific oligonucleotide with a single m6A modification)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA, 0.01% Tween-20.
-
This compound (or other inhibitor) dissolved in DMSO
-
Detection reagent (specific to the assay format, e.g., a fluorescent probe that binds to the demethylated product)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add the FTO enzyme and the m6A-containing RNA substrate to each well containing either the inhibitor or DMSO vehicle control.
-
Initiate the reaction by adding the co-factors (Fe(II) and α-ketoglutarate).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent and incubate as required to allow for signal development.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
Fto-IN-8: A Technical Guide for Researchers in RNA Epigenetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fto-IN-8, a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), a key N6-methyladenosine (m6A) RNA demethylase. This compound serves as a valuable chemical probe for investigating the functional roles of FTO and the broader implications of RNA methylation in various biological processes, including cancer. This document details its mechanism of action, biochemical and cellular activities, and provides comprehensive experimental protocols for its application in research.
Introduction to FTO and RNA Epigenetics
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, dynamically regulating mRNA splicing, export, stability, and translation. The reversible nature of this modification is controlled by methyltransferases ("writers") and demethylases ("erasers"). The fat mass and obesity-associated (FTO) protein was the first identified m6A demethylase, playing a critical role in various cellular processes. Dysregulation of FTO has been implicated in numerous diseases, including cancer, where it often acts as an oncogene. Small molecule inhibitors of FTO, such as this compound, are crucial tools for elucidating the therapeutic potential of targeting RNA epigenetics.
This compound: Mechanism and Biochemical Profile
This compound (also known as FTO-43) is a potent inhibitor of the FTO N6-methyladenosine demethylase. By directly targeting the enzymatic activity of FTO, this compound leads to an increase in the global levels of m6A and N6,2′-O-dimethyladenosine (m6Am) within cells.
Biochemical Activity
The inhibitory potential of this compound against purified FTO has been determined through in vitro enzymatic assays.
| Parameter | Value | Assay Type |
| IC50 | 5.5 µM | FTO Demethylase Activity Assay |
Table 1: Biochemical inhibitory activity of this compound against FTO.
Cellular Activity
This compound exhibits anti-proliferative effects in various cancer cell lines, particularly in gastric cancer. Its efficacy in a cellular context is summarized by its half-maximal effective concentration (EC50) values.
| Cell Line | Cancer Type | EC50 |
| SNU16 | Gastric Cancer | 17.7 µM |
| KATOIII | Gastric Cancer | 35.9 µM |
| AGS | Gastric Cancer | 20.3 µM |
Table 2: Anti-proliferative activity of this compound in human cancer cell lines.[1]
Signaling Pathways Modulated by this compound
FTO has been shown to influence several key signaling pathways involved in cell growth, proliferation, and survival. This compound, by inhibiting FTO, can modulate these pathways, with notable effects on the Wnt/β-catenin and PI3K/Akt signaling cascades. In gastric cancer cells, treatment with this compound has been shown to inhibit Wnt/PI3K-Akt signaling.[1]
Figure 1. Proposed mechanism of this compound action on the Wnt/PI3K-Akt signaling pathway.
Experimental Protocols
The following section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro FTO Enzymatic Assay
This protocol is for measuring the direct inhibitory effect of this compound on FTO's demethylase activity.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA oligonucleotide substrate
-
FTO Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Cofactors: 75 µM Ammonium iron(II) sulfate, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid
-
This compound (dissolved in DMSO)
-
Detection system (e.g., LC-MS/MS or a commercial chemiluminescent assay kit)
Procedure:
-
Prepare a reaction mixture containing FTO Reaction Buffer, cofactors, and the m6A-RNA substrate.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the reaction mixture. Include a DMSO-only vehicle control.
-
Initiate the reaction by adding recombinant FTO protein.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction, for example, by adding Proteinase K followed by RNA purification.
-
Quantify the amount of demethylated product (adenosine) and remaining m6A substrate using LC-MS/MS or a suitable plate-based assay.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay
This protocol assesses the anti-proliferative effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., AGS, SNU16, KATOIII)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTS, or resazurin)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-50 µM) for 24, 48, or 72 hours. Include a DMSO vehicle control.
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the results to the vehicle control and calculate the EC50 values.
Figure 2. Workflow for assessing cell viability upon this compound treatment.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status and protein levels of key components of the PI3K/Akt and Wnt/β-catenin pathways following this compound treatment.
Materials:
-
Cancer cells treated with this compound (and appropriate controls)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at a selected concentration (e.g., 20 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Methylated RNA Immunoprecipitation (MeRIP) followed by RT-qPCR
This protocol measures the change in m6A levels on specific target gene transcripts after this compound treatment.
Materials:
-
Total RNA extracted from cells treated with this compound or vehicle
-
mRNA purification kit (optional, but recommended)
-
RNA fragmentation buffer
-
MeRIP immunoprecipitation buffer
-
Anti-m6A antibody and IgG control
-
Protein A/G magnetic beads
-
RNA purification kit
-
RT-qPCR reagents and primers for target genes
Procedure:
-
Isolate total RNA from treated and control cells and purify mRNA.
-
Fragment the mRNA to ~100 nucleotide-long fragments.
-
Save a small portion of the fragmented RNA as "input" control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody or a control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute and purify the immunoprecipitated RNA.
-
Perform RT-qPCR on both the input and the immunoprecipitated RNA samples using primers specific to genes of interest.
-
Calculate the m6A enrichment for each target gene by normalizing the immunoprecipitated signal to the input signal and comparing the this compound treated sample to the vehicle control.
Conclusion
This compound is a valuable chemical tool for studying the biological functions of the FTO demethylase and the consequences of altered m6A RNA methylation. Its ability to inhibit cancer cell proliferation and modulate key oncogenic signaling pathways highlights the potential of targeting RNA epigenetics for therapeutic development. The protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the complex world of RNA modification.
References
Fto-IN-8: A Novel FTO Inhibitor for Cancer Research - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies on Fto-IN-8 (also known as FTO-43 N), a novel inhibitor of the N6-methyladenosine (m6A) demethylase, fat mass and obesity-associated protein (FTO). FTO is a critical enzyme in epigenetic regulation and has emerged as a promising target in oncology due to its role in various cancers, including gastric cancer, acute myeloid leukemia (AML), and glioblastoma. This document summarizes the quantitative data from initial studies, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and workflows.
Quantitative Data Summary
The anti-cancer activity of this compound has been quantified through various in vitro assays. The data highlights its potency and selectivity against different cancer cell lines.
| Parameter | Value | Cell Line / Target | Notes |
| IC50 | 5.5 µM | FTO enzyme | In vitro enzymatic assay.[1][2] |
| EC50 | 17.7 µM | SNU16 (Gastric Cancer) | Cell proliferation assay.[1][2] |
| EC50 | 20.3 µM | AGS (Gastric Cancer) | Cell proliferation assay.[1][2] |
| EC50 | 35.9 µM | KATOIII (Gastric Cancer) | Cell proliferation assay.[1][2] |
| Cytotoxicity | No significant toxicity | Normal colonic cells | Demonstrates selectivity for cancer cells.[1][2] |
Mechanism of Action
This compound functions as a competitive inhibitor of the FTO enzyme. By blocking the demethylase activity of FTO, this compound leads to an increase in the levels of m6A and m6Am methylation on RNA. This alteration in RNA epigenetics subsequently modulates the expression of oncogenes and tumor suppressors. A key mechanism identified in gastric cancer is the downregulation of the Wnt and PI3K-Akt signaling pathways following treatment with this compound.[1][3] This effect is comparable to that observed with FTO knockdown, confirming that FTO is a relevant cellular target of the compound.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies of this compound.
FTO Inhibition Assay (In Vitro)
This assay measures the ability of this compound to inhibit the demethylase activity of the FTO enzyme.
-
Reagents: Recombinant FTO enzyme, a synthetic m6A-containing RNA oligonucleotide substrate, alpha-ketoglutarate (α-KG), and a detection system to measure the product of the demethylation reaction.
-
Procedure:
-
The FTO enzyme is incubated with varying concentrations of this compound in an appropriate reaction buffer.
-
The m6A-containing RNA substrate and α-KG are added to initiate the demethylation reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is then quenched, and the amount of demethylated product is quantified using a suitable method, such as mass spectrometry or a fluorescence-based assay.
-
The IC50 value is calculated by plotting the percentage of FTO inhibition against the logarithm of the this compound concentration.
-
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Lines: AGS, SNU16, KATOIII (gastric cancer), and a normal colon cell line (e.g., CCD841).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), this compound, and MTS reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound (e.g., 0-50 µM) for 24, 48, or 72 hours.
-
Following the treatment period, the MTS reagent is added to each well.
-
The plates are incubated for a specified time to allow for the conversion of the MTS tetrazolium salt to formazan by viable cells.
-
The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
The EC50 values are determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Western Blot Analysis for Signaling Pathway Components
This technique is used to assess the impact of this compound on the protein levels of key components in the Wnt and PI3K-Akt signaling pathways.
-
Cell Line: AGS (gastric cancer).
-
Reagents: this compound, lysis buffer, primary antibodies against proteins in the Wnt (e.g., β-catenin) and PI3K-Akt (e.g., phosphorylated Akt, total Akt) pathways, and a loading control (e.g., β-actin), and corresponding secondary antibodies.
-
Procedure:
-
AGS cells are treated with this compound at a specific concentration for a designated time.
-
The cells are then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified and normalized to the loading control to determine the relative changes in protein expression.
-
Visualizations
Signaling Pathway of this compound in Gastric Cancer
Caption: this compound inhibits FTO, leading to the downregulation of Wnt and PI3K-Akt signaling pathways and subsequent inhibition of cancer cell proliferation.
Experimental Workflow for this compound Characterization
Caption: Workflow for the in vitro characterization of this compound, from initial enzymatic and cellular assays to the determination of its potency and mechanism.
References
Methodological & Application
Fto-IN-8: In Vitro Assay Protocol for a Novel FTO Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
Fto-IN-8 is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. The FTO enzyme plays a critical role in various biological processes, including nucleic acid demethylation, and has been identified as a potential therapeutic target in oncology. This compound has demonstrated anti-proliferative activity in cancer cells and has been shown to modulate the Wnt/PI3K-Akt signaling pathway.[1] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
The following table summarizes the in vitro inhibitory and cytotoxic activities of this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 5.5 µM | FTO demethylase activity assay | [1] |
| EC50 | 17.7 µM | SNU16 (gastric cancer) | [1] |
| EC50 | 35.9 µM | KATOIII (gastric cancer) | [1] |
| EC50 | 20.3 µM | AGS (gastric cancer) | [1] |
Signaling Pathway
This compound has been reported to inhibit the Wnt/PI3K-Akt signaling pathway in gastric cancer cells.[1] The following diagram illustrates the simplified interplay between FTO and this critical cancer-related pathway. Downregulation of FTO activity by inhibitors like this compound can lead to an increase in global m6A levels, which in turn can affect the stability and translation of mRNAs of key signaling components.
Caption: FTO's role in the Wnt/PI3K-Akt signaling pathway.
Experimental Protocols
This section details a high-throughput in vitro assay to determine the inhibitory activity of this compound on FTO demethylase activity using a fluorescent probe. This method offers high sensitivity and is amenable to screening applications.
Principle of the Fluorescent Assay
The assay utilizes a specially designed oligonucleotide probe with a fluorophore and a quencher. The probe contains an N6-methyladenosine (m6A) modification within a specific sequence that forces it into a hairpin structure, bringing the fluorophore and quencher in close proximity and resulting in low fluorescence. Upon demethylation by FTO, the probe undergoes a conformational change to a linear duplex, separating the fluorophore and quencher, leading to a significant increase in fluorescence. The intensity of the fluorescence is directly proportional to the FTO activity.
Experimental Workflow
Caption: Workflow for the FTO in vitro inhibition assay.
Materials and Reagents
-
Recombinant human FTO protein
-
Fluorescent m6A oligonucleotide probe
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 µM Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O), 100 µM 2-oxoglutarate (α-KG), 2 mM L-ascorbic acid
-
Nuclease-free water
-
DMSO (for dissolving this compound)
-
384-well black microplates
Assay Protocol
-
Reagent Preparation:
-
Prepare the Assay Buffer fresh for each experiment.
-
Dilute the recombinant FTO enzyme to the desired concentration in Assay Buffer. The final concentration should be determined empirically, but a starting point of 0.5 µM can be used.
-
Dilute the fluorescent m6A probe to a working concentration (e.g., 10 µM) in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add the following in order:
-
Assay Buffer
-
This compound dilution or vehicle control (Assay Buffer with the same percentage of DMSO as the inhibitor wells).
-
Diluted FTO enzyme solution.
-
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the demethylation reaction by adding the diluted fluorescent m6A probe to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 410 nm.
-
Readings can be taken in kinetic mode over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time (e.g., 60 minutes).
-
-
Data Analysis:
-
For each concentration of this compound, calculate the percentage of FTO inhibition using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_no_enzyme) / (Fluorescence_vehicle - Fluorescence_no_enzyme))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (CCK-8)
To assess the effect of this compound on cancer cell viability and proliferation, a Cell Counting Kit-8 (CCK-8) assay can be performed.
Protocol
-
Cell Seeding:
-
Seed cancer cells (e.g., SNU16, KATOIII, AGS) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the EC50 value.
-
Disclaimer
The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform appropriate controls for all experiments.
References
Application Notes and Protocols for Fto-IN-8 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-8 is a chemical inhibitor of the fat mass and obesity-associated protein (FTO), a key N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, this compound provides a powerful tool to investigate the functional roles of FTO and m6A methylation in various biological processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, signaling pathways, and RNA methylation.
Mechanism of Action
This compound acts as a competitive inhibitor of FTO, binding to its active site and preventing the demethylation of m6A on RNA. This leads to an accumulation of m6A marks on target transcripts, which can subsequently influence their stability, translation, and splicing. The primary downstream effects of this compound are mediated through the modulation of the m6A epitranscriptome, impacting various signaling pathways crucial for cell growth, proliferation, and differentiation.
Data Presentation
This compound Activity and Efficacy
| Parameter | Cell Line | Value | Reference |
| IC50 | - | 5.5 µM | [1] |
| EC50 (Cell Growth) | SNU16 (Gastric Cancer) | 17.7 µM | [1] |
| KATOIII (Gastric Cancer) | 35.9 µM | [1] | |
| AGS (Gastric Cancer) | 20.3 µM | [1] |
Effects of this compound on m6A Levels
| Cell Line | Treatment Condition | Fold Change in m6A | Reference |
| Gastric Cancer AGS Cells | 0-50 µM, 24-72h | Increased m6A and m6Am levels | [1] |
Signaling Pathways and Experimental Workflows
FTO-Modulated Signaling Pathways
FTO has been shown to influence key cellular signaling pathways, including the Wnt and TGF-β pathways. Inhibition of FTO by this compound can therefore be expected to modulate these cascades.
References
Application Notes and Protocols for Measuring Fto-IN-8 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for measuring the efficacy of Fto-IN-8, a small molecule inhibitor of the fat mass and obesity-associated (FTO) protein. The FTO protein is an N6-methyladenosine (m6A) RNA demethylase, and its dysregulation is implicated in various diseases, including cancer.[1] this compound has demonstrated anti-cancer cell proliferative activity and serves as a valuable tool for studying the therapeutic potential of FTO inhibition.[2]
FTO Signaling Pathway and Mechanism of Inhibition
The FTO protein is an Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenase that removes the methyl group from N6-methyladenosine (m6A) on RNA.[1][3] This demethylation activity modulates the expression of various genes involved in processes like cell proliferation, differentiation, and metabolism. In several cancers, FTO is overexpressed and promotes oncogenesis.[4][5] this compound acts as a competitive inhibitor, likely by occupying the substrate-binding site, thereby preventing the demethylation of m6A and leading to an accumulation of m6A levels in RNA. This can affect downstream signaling pathways, such as the Wnt/PI3K-Akt pathway, which is crucial for cell growth and survival.[2][6][7]
Data Presentation: Quantitative Efficacy of FTO Inhibitors
The following table summarizes the in vitro and cellular efficacy of this compound and other relevant FTO inhibitors.
| Compound | Assay Type | Cell Line / System | IC50 / EC50 Value | Reference |
| This compound | Enzymatic Inhibition | Recombinant FTO | 5.5 µM (IC50) | [2] |
| This compound | Cell Proliferation | SNU16 (Gastric Cancer) | 17.7 µM (EC50) | [2] |
| This compound | Cell Proliferation | KATOIII (Gastric Cancer) | 35.9 µM (EC50) | [2][6] |
| This compound | Cell Proliferation | AGS (Gastric Cancer) | 20.3 µM (EC50) | [2][6] |
| FTO-04 | Enzymatic Inhibition | Recombinant FTO | 1.48 ± 0.7 µM (IC50) | [8] |
| Fluorescein Derivatives | Enzymatic Inhibition | Recombinant FTO | 1.0 - 7.0 µM (IC50) | [1] |
| FB23-2 | Cell Proliferation | AML Cells | 0.8 - 16 µM (IC50) | [4] |
| CS1 (Bisantrene) | Enzymatic Inhibition | Recombinant FTO | Low nanomolar (IC50) | [4] |
| CS2 (Brequinar) | Enzymatic Inhibition | Recombinant FTO | Low nanomolar (IC50) | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
In Vitro FTO Enzymatic Inhibition Assay (Fluorescence-Based)
This assay measures the ability of this compound to inhibit the demethylase activity of recombinant FTO protein in a cell-free system. A common method utilizes a non-fluorescent methylated RNA substrate that becomes fluorescent upon demethylation by FTO.[1][8]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM NaHEPES, pH 6).[8]
-
Prepare solutions of recombinant FTO protein, cofactors (300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbate), and the fluorescently-labeled m6A RNA substrate.[8]
-
Create a serial dilution of this compound in DMSO, with a corresponding DMSO-only control.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer, cofactors, and recombinant FTO protein.
-
Add the serially diluted this compound or DMSO control to the respective wells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the m6A RNA substrate to all wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.[8]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Subtract the background fluorescence from wells containing no FTO enzyme.
-
Normalize the data to the DMSO control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Cellular m6A Quantification by Dot Blot Assay
This protocol determines if this compound increases global m6A levels in the mRNA of treated cells, confirming its intracellular activity.[6][7]
Protocol:
-
Cell Culture and Treatment:
-
mRNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol reagent).
-
Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
-
Dot Blot Procedure:
-
Denature the purified mRNA by heating at 65°C for 5 minutes.
-
Prepare serial dilutions of the mRNA samples.
-
Spot the denatured mRNA onto a nitrocellulose or nylon membrane and crosslink using a UV crosslinker.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for the amount of RNA loaded, stain the membrane with methylene blue.
-
-
Data Analysis:
-
Quantify the dot intensity using densitometry software (e.g., ImageJ).
-
Normalize the m6A signal to the methylene blue staining intensity.
-
Compare the normalized m6A levels in this compound-treated cells to the DMSO-treated control cells.
-
Cell Proliferation Assay (e.g., MTT or CCK-8)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.[9][10]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., SNU16, KATOIII, AGS) in a 96-well plate at an appropriate density and allow them to adhere overnight.[6]
-
-
Compound Treatment:
-
MTT/CCK-8 Addition and Incubation:
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.[2]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a ligand (this compound) to its target protein (FTO) in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12]
Protocol:
-
Cell Treatment:
-
Treat intact cells in suspension or adherent plates with this compound at a fixed concentration or a DMSO control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours at 37°C).[11]
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[11]
-
-
Cell Lysis and Protein Fractionation:
-
Detection of Soluble FTO:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble FTO protein in each sample using a standard protein detection method, such as Western blotting with an FTO-specific antibody.
-
-
Data Analysis:
-
Quantify the FTO band intensity for each temperature point.
-
For both the DMSO and this compound treated samples, plot the percentage of soluble FTO (relative to the unheated control) against the temperature.
-
A shift in the "melting curve" to higher temperatures for the this compound-treated sample indicates thermal stabilization and confirms direct target engagement.
-
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinct RNA N-demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: The Role and Inhibition of FTO in Leukemia Cell Lines
Introduction
The Fat Mass and Obesity-Associated (FTO) protein is an N6-methyladenosine (m6A) RNA demethylase that has been identified as a critical oncogenic driver in various forms of leukemia, particularly Acute Myeloid Leukemia (AML) and T-cell Acute Lymphoblastic Leukemia (T-ALL).[1][2][3] FTO is often highly expressed in specific leukemia subtypes, including those with t(11q23)/MLL rearrangements, t(15;17)/PML-RARA, FLT3-ITD, and/or NPM1 mutations.[1][4] By removing m6A modifications from the mRNA of key oncogenes and tumor suppressors, FTO post-transcriptionally regulates their expression, thereby promoting leukemogenesis, enhancing cell proliferation, and inhibiting apoptosis and differentiation.[2][5] This central role makes FTO a compelling therapeutic target for leukemia treatment.[6]
While the specific compound "Fto-IN-8" is not detailed in available scientific literature, this document provides comprehensive application notes and protocols based on the established mechanism of FTO and the observed effects of other potent FTO inhibitors in leukemia cell lines. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the FTO pathway.
Mechanism of Action of FTO in Leukemia
In leukemia cells, FTO functions as an m6A demethylase. It removes the methyl group from N6-methyladenosine residues on specific mRNA transcripts. This demethylation can lead to increased stability and translation of oncogenic transcripts (e.g., MYC, CEBPA) and decreased stability of tumor suppressor transcripts (e.g., ASB2, RARA).[1][7] The resulting upregulation of oncoproteins and downregulation of tumor suppressors drives key cancer hallmarks, including uncontrolled cell proliferation, blockade of cellular differentiation, and evasion of apoptosis.[5][8] Pharmacological inhibition of FTO's demethylase activity restores m6A levels, leading to the destabilization of oncogenic mRNAs and subsequent anti-leukemic effects.[6][9]
Quantitative Data on FTO Inhibition in Leukemia Cell Lines
The following table summarizes the reported effects of genetic or pharmacological inhibition of FTO in various leukemia cell lines. Data is compiled from multiple studies and demonstrates the consistent anti-leukemic activity of FTO targeting.
| Cell Line | Leukemia Type | Method of Inhibition | Observed Effects | Reference |
| OCI-AML3 | AML (NPM1-mutated) | shRNA-mediated knockdown | Impaired cell growth, increased apoptosis, S-phase reduction, G2/M arrest. | [5] |
| MONOMAC-6 | AML (t(9;11)/MLL-AF9) | FTO Inhibitors (CS1, CS2) | Potent anti-leukemic effects, induction of apoptosis. | [6] |
| KOPTK1 | T-ALL | shRNA-mediated knockdown | Suppressed cell growth, increased global m6A levels. | [3] |
| CUTLL1 | T-ALL | shRNA-mediated knockdown | Substantially suppressed cell growth. | [3] |
| Kasumi-1 | AML (t(8;21)) | shRNA-mediated knockdown | Suppressed cell proliferation, promoted cell differentiation. | [10] |
| SKNO-1 | AML (t(8;21)) | FTO Inhibitor | Increased sensitivity to Ara-C (Cytarabine). | [10][11] |
| Human B-ALL cells | B-ALL | FTO knockdown | Inhibited proliferation and cell cycle progression. | [12] |
| Human B-ALL cells | B-ALL | FTO Inhibitor (FB23-2) | Synergized with Doxorubicin to promote cell death. | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of FTO inhibitors in leukemia cell lines.
Leukemia Cell Culture and Drug Treatment
-
Cell Lines: Use relevant leukemia cell lines such as OCI-AML3, MONOMAC-6 (for AML), or KOPTK1, CUTLL1 (for T-ALL).
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Dissolve the FTO inhibitor in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store aliquots at -80°C.
-
Treatment:
-
Count cells using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
-
Seed cells in appropriate culture plates at a predetermined density.
-
Prepare serial dilutions of the FTO inhibitor in the culture medium to achieve the desired final concentrations.
-
Add the drug dilutions to the cells. Include a DMSO-only vehicle control group.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
-
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Materials: Cell Counting Kit-8 (CCK-8) or MTT reagent, 96-well plates, microplate reader.
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and treat with the FTO inhibitor as described above.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials: Annexin V-FITC/PI Apoptosis Detection Kit, 6-well plates, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with the FTO inhibitor for 24-48 hours.
-
Harvest the cells (including supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis).
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Materials: PI/RNase Staining Buffer, ethanol (70%, ice-cold), 6-well plates, flow cytometer.
-
Procedure:
-
Treat cells in 6-well plates with the FTO inhibitor for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel FTO inhibitor in leukemia cell lines, from initial screening to mechanistic studies.
References
- 1. cityofhope.org [cityofhope.org]
- 2. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO regulates ELK3-mediated metabolic rewiring and represents a unique therapeutic target in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mutant NPM1-Regulated FTO-Mediated m6A Demethylation Promotes Leukemic Cell Survival via PDGFRB/ERK Signaling Axis [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTO – A Common Genetic Basis for Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel AML1-ETO/FTO positive feedback loop promotes leukemogenesis and Ara-C resistance via stabilizing IGFBP2 in t(8;21) acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel AML1-ETO/FTO positive feedback loop promotes leukemogenesis and Ara-C resistance via stabilizing IGFBP2 in t(8;21) acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FTO inhibition represses B-cell acute lymphoblastic leukemia progression by inducing nucleolar stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metabolic Disorders with Fto-IN-8
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fto-IN-8, a potent inhibitor of the FTO (fat mass and obesity-associated) protein, for investigating metabolic disorders.
Introduction
The FTO protein is an N6-methyladenosine (m⁶A) RNA demethylase that plays a crucial role in regulating energy homeostasis, adipogenesis, and metabolic processes.[1] Dysregulation of FTO has been strongly associated with obesity, type 2 diabetes, and other metabolic syndromes.[2][3] this compound (also known as FTO-43) is a competitive FTO inhibitor that offers a valuable tool to probe the therapeutic potential of targeting FTO in metabolic diseases.[4][5] These notes detail the properties of this compound, relevant signaling pathways, and experimental protocols for its application in metabolic research.
This compound: Properties and Mechanism of Action
This compound is a small molecule inhibitor of the FTO protein. Its primary mechanism of action is the inhibition of FTO's demethylase activity, leading to an increase in m⁶A methylation of target mRNAs.[5] This alteration in RNA methylation can subsequently influence the stability, translation, and splicing of transcripts involved in various metabolic pathways.
Quantitative Data for this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ | 5.5 µM | In vitro FTO demethylase assay | [4] |
| EC₅₀ | 17.7 µM | SNU16 gastric cancer cells | [4] |
| 20.3 µM | AGS gastric cancer cells | [4] | |
| 35.9 µM | KATOIII gastric cancer cells | [4] |
Note: The EC₅₀ values are derived from cancer cell proliferation assays. The effective concentration for metabolic studies in relevant cell types (e.g., hepatocytes, adipocytes, myocytes) may vary and should be determined empirically.
Signaling Pathways Modulated by FTO Inhibition
FTO has been implicated in several signaling pathways that are central to metabolic regulation. Inhibition of FTO with this compound can be used to study these pathways.
FTO's Role in m⁶A RNA Demethylation
FTO removes the methyl group from N⁶-methyladenosine (m⁶A), a common modification in mRNA. This process can be inhibited by this compound.
Caption: Mechanism of FTO-mediated RNA demethylation and its inhibition by this compound.
Wnt/PI3K-Akt Signaling Pathway
Studies have shown that FTO inhibition can modulate the Wnt/PI3K-Akt signaling pathway, which is a key regulator of cellular growth, proliferation, and metabolism.[5]
Caption: this compound inhibits FTO, which in turn regulates the Wnt/PI3K-Akt signaling pathway.
Experimental Protocols
The following protocols are adapted from studies using FTO inhibitors for metabolic research and can be applied to this compound.[2][6][7]
In Vitro Studies: Assessing the Effect of this compound on Cellular Metabolism
This protocol describes how to treat a relevant cell line (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) with this compound and assess its impact on metabolic parameters.
Caption: Workflow for in vitro investigation of this compound's effects on cellular metabolism.
-
This compound (solubilized in DMSO)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)
-
Relevant cell line (e.g., HepG2, 3T3-L1)
-
Reagents for metabolic assays (e.g., 2-NBDG for glucose uptake, Oil Red O for lipid staining)
-
Reagents for molecular analysis (e.g., TRIzol, cDNA synthesis kit, qPCR master mix, antibodies for Western blotting)
-
Cell Culture and Plating:
-
Culture cells in appropriate medium and conditions.
-
Plate cells in multi-well plates at a suitable density for the intended assay. Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical dose-response range could be 0.1 µM to 50 µM. Include a DMSO vehicle control.
-
Replace the medium with the this compound containing medium and incubate for the desired time (e.g., 24, 48, 72 hours).
-
-
Metabolic Assays:
-
Glucose Uptake: Measure glucose uptake using a fluorescent glucose analog like 2-NBDG.
-
Lipid Accumulation: Stain for intracellular lipid droplets using Oil Red O and quantify by spectrophotometry.
-
Gene Expression Analysis: Isolate RNA, reverse transcribe to cDNA, and perform qPCR to analyze the expression of genes involved in lipid metabolism (e.g., CPT1A, ATGL, FAS) and glucose metabolism (e.g., GLUT4, PCK1).
-
Western Blotting: Analyze the phosphorylation status and total protein levels of key signaling molecules in the PI3K/Akt pathway.
-
-
Data Analysis:
-
Normalize data to the vehicle control.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine significant differences.
-
In Vivo Studies: Investigating the Effect of this compound in a Mouse Model of Metabolic Disorder
This protocol outlines the use of this compound in a high-fat diet (HFD)-induced obesity mouse model.
References
- 1. Studies on the fat mass and obesity-associated (FTO) gene and its impact on obesity-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO: a critical role in obesity and obesity-related diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fto-IN-8 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-8, also known as FTO-43, is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), a member of the AlkB family of non-heme iron- and 2-oxoglutarate-dependent dioxygenases. FTO is the first identified RNA demethylase, primarily targeting N6-methyladenosine (m6A) modifications on RNA. Dysregulation of FTO activity has been implicated in various diseases, including cancer, metabolic disorders, and neurological conditions. This compound serves as a valuable chemical probe for studying the biological functions of FTO and as a starting point for the development of novel therapeutics. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays to identify and characterize FTO inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a baseline for its activity and potency in various assays.
Table 1: In Vitro Enzymatic Activity of this compound
| Parameter | Value | Description |
| IC50 | 5.5 µM | The half-maximal inhibitory concentration against purified FTO N6-methyladenosine demethylase activity.[1][2][3][4][5] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value |
| SNU16 | Gastric Cancer | EC50 | 17.7 µM |
| KATOIII | Gastric Cancer | EC50 | 35.9 µM |
| AGS | Gastric Cancer | EC50 | 20.3 µM |
Signaling Pathway Modulated by this compound
This compound has been shown to modulate the Wnt/PI3K-Akt signaling pathway in gastric cancer cells.[1] FTO-mediated demethylation can affect the stability and translation of mRNAs encoding key components of this pathway. Inhibition of FTO by this compound leads to an increase in m6A levels, which can result in the downregulation of oncogenic proteins in the Wnt/PI3K-Akt cascade.
Caption: this compound inhibits FTO, leading to modulation of the Wnt/PI3K-Akt pathway.
Experimental Protocols
High-Throughput Screening (HTS) Workflow for FTO Inhibitors
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel FTO inhibitors.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol: Homogeneous Fluorescence-Based HTS Assay for FTO Demethylase Activity
This protocol is adapted from established fluorescence-based assays for FTO and is suitable for high-throughput screening in a 384-well format. The assay relies on a methylation-sensitive fluorescent probe.
Materials and Reagents:
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FTO Enzyme (Human, recombinant)
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FTO Reaction Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA.
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m6A-containing fluorescent probe: A short oligonucleotide with a central m6A modification and a fluorophore/quencher pair.
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This compound (or other test compounds): Dissolved in DMSO.
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384-well black, low-volume microplates.
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Plate reader with fluorescence detection capabilities.
Assay Procedure:
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Compound Plating:
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Dispense 100 nL of test compounds (dissolved in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO alone (negative control) and a known FTO inhibitor (positive control).
-
-
Enzyme Preparation:
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Prepare a solution of FTO enzyme in FTO Reaction Buffer at a 2X final concentration (e.g., 100 nM, final concentration 50 nM).
-
-
Substrate Preparation:
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Prepare a solution of the m6A-containing fluorescent probe in FTO Reaction Buffer at a 2X final concentration (e.g., 20 µM, final concentration 10 µM).
-
-
Reaction Initiation:
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Add 10 µL of the 2X FTO enzyme solution to each well of the 384-well plate containing the compounds.
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Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
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Add 10 µL of the 2X m6A-containing fluorescent probe solution to each well to start the reaction. The final reaction volume is 20 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes. Protect the plate from light.
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-
Detection:
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Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
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-
Data Analysis:
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Calculate the percent inhibition for each compound relative to the positive and negative controls.
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Determine the Z'-factor to assess the quality of the assay. A Z'-factor greater than 0.5 is generally considered excellent for HTS.[6]
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Table 3: Example HTS Assay Parameters and Quality Metrics
| Parameter | Recommended Value/Range |
| Plate Format | 384-well |
| Final Assay Volume | 20 µL |
| FTO Enzyme Concentration | 50 nM |
| Substrate Concentration | 10 µM |
| Compound Concentration | 10 µM (for primary screen) |
| Incubation Time | 60 minutes |
| Incubation Temperature | 37°C |
| Z'-Factor | > 0.5 (target) |
FTO Enzymatic Reaction
The following diagram illustrates the demethylation of an N6-methyladenosine (m6A) residue by FTO, the reaction that is inhibited by this compound.
Caption: The enzymatic reaction catalyzed by FTO and its inhibition by this compound.
Conclusion
This compound is a valuable tool for investigating the biological roles of the FTO demethylase. The provided protocols and data serve as a guide for researchers to establish robust high-throughput screening assays for the identification and characterization of novel FTO inhibitors. The successful implementation of such assays will facilitate the discovery of new chemical probes and potential therapeutic candidates targeting FTO-related diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Wnt/β-catenin and PI3K/Akt signaling pathways promote EMT in gastric cancer by epigenetic regulation via H3 lysine 27 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Fto-IN-8 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the FTO inhibitor, Fto-IN-8. The information is presented in a question-and-answer format to directly address common issues related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as FTO-43, is a small molecule inhibitor of the N6-methyladenosine (m6A) demethylase, FTO (fat mass- and obesity-associated protein).[1] By inhibiting FTO, this compound prevents the removal of m6A modifications from RNA, which can affect various aspects of RNA metabolism, including splicing, stability, and translation.[2] This modulation of RNA methylation can, in turn, influence various cellular signaling pathways. FTO has been shown to be involved in pathways such as CREB signaling, TGF-β signaling, WNT signaling, and the mTORC1 pathway.[3][4][5][6]
Q2: What is the recommended solvent for dissolving this compound?
For hydrophobic small molecules like this compound, the recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
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Long-term storage: For long-term storage, aliquots of the DMSO stock solution should be stored at -80°C. Under these conditions, the compound is reported to be stable for up to 6 months.[1]
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Short-term storage: For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare multiple small aliquots of the stock solution.
Troubleshooting Guide
Q4: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous buffer (PBS) or cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. The precipitation occurs because the compound is poorly soluble in aqueous solutions, and the DMSO concentration is significantly lowered upon dilution. Here are several troubleshooting steps:
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Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer or medium dropwise while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations of the compound that can lead to precipitation.[7]
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Warm the aqueous solution: Gently warming the PBS or cell culture medium to 37°C before adding the DMSO stock can help improve the solubility of the compound.[8]
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Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, some cell lines can tolerate up to 0.5% DMSO with minimal effects.[9] You can try increasing the final DMSO concentration in your experiment, but always include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.[10]
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Use a carrier protein: For in vitro assays, adding a small amount of a carrier protein like bovine serum albumin (BSA) to the aqueous buffer can help to keep the hydrophobic compound in solution.
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Sonication: After diluting the compound, brief sonication of the solution can help to redissolve any small precipitates that may have formed.[8][9]
Q5: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
Cellular toxicity can arise from several factors:
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DMSO toxicity: Ensure the final concentration of DMSO in your cell culture medium is not exceeding the tolerance level of your specific cell line. Most cell lines can tolerate up to 0.5% DMSO, but primary cells and some sensitive cell lines may be affected by concentrations as low as 0.1%.[9] Always run a DMSO vehicle control.
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On-target toxicity: The intended inhibition of FTO might be causing cellular stress or apoptosis in your specific cell model.
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Off-target effects: The inhibitor may be interacting with other cellular targets besides FTO. Performing experiments with a structurally different FTO inhibitor could help to confirm that the observed phenotype is due to this compound's on-target activity.
Quantitative Data
Table 1: this compound Properties
| Property | Value | Reference |
| Target | FTO | [1] |
| IC50 | 5.5 μM | [1] |
| Recommended Long-Term Storage | -80°C (in DMSO) | [1] |
| Recommended Short-Term Storage | -20°C (in DMSO) | [1] |
Table 2: General Guidelines for Solvent Use in Cell Culture
| Solvent | Recommended Stock Concentration | Recommended Final Concentration in Media | Notes |
| DMSO | 10-50 mM | ≤ 0.5% (v/v) | Most common solvent for hydrophobic compounds. Final concentration should be optimized for each cell line. Always include a vehicle control.[9][11] |
| Ethanol | 10-50 mM | ≤ 0.5% (v/v) | Can be used as an alternative to DMSO for some compounds. |
| PBS | Variable | N/A | Used for diluting water-soluble compounds. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Working Solutions
This protocol provides a general procedure for dissolving a hydrophobic compound like this compound and preparing a working solution for cell-based assays.
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Prepare a 10 mM Stock Solution in DMSO:
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Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
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Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of 100% sterile DMSO to the vial to achieve a 10 mM concentration.
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Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be necessary.
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Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage.
-
-
Prepare a Working Solution for Cell Culture:
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Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Pre-warm your cell culture medium to 37°C.
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In a sterile tube, perform a serial dilution of the 10 mM stock solution in pre-warmed cell culture medium to achieve your desired final concentration. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution.
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When diluting, add the DMSO stock solution to the medium dropwise while vortexing to ensure rapid and even dispersion.
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Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
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Add the freshly prepared working solution to your cells immediately. Do not store diluted aqueous solutions of the compound.
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Visualizations
Caption: FTO interaction with CaMKII modulates the CREB signaling pathway.
Caption: Troubleshooting workflow for compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genesunveiled.com [genesunveiled.com]
- 3. academic.oup.com [academic.oup.com]
- 4. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The m6A(m)-independent role of FTO in regulating WNT signaling pathways | Life Science Alliance [life-science-alliance.org]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fto-IN-8 Concentration for Cell Viability
Welcome to the technical support center for the use of Fto-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when assessing cell viability with the FTO inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the fat mass and obesity-associated (FTO) protein. FTO is an enzyme known as an N6-methyladenosine (m⁶A) demethylase. By inhibiting FTO, this compound prevents the removal of m⁶A modifications from RNA, which can influence gene expression and various cellular processes.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published data, a good starting point for a dose-response experiment with this compound is a broad range from 1 µM to 50 µM. The half-maximal inhibitory concentration (IC₅₀) for this compound has been reported to be 5.5 µM in biochemical assays, with effective concentrations (EC₅₀) for inhibiting cancer cell proliferation observed between 17.7 µM and 35.9 µM in different cell lines.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will depend on your specific cell line and the biological question being addressed. For cell viability assays, typical incubation times range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal duration for your experimental model.
Q4: What cell viability assay is recommended for use with this compound?
A4: Colorimetric assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay are commonly used and suitable for assessing the effects of this compound on cell viability. These assays measure the metabolic activity of viable cells.
Troubleshooting Guide
Q5: I am not observing a significant decrease in cell viability, even at high concentrations of this compound. What could be the issue?
A5: There are several potential reasons for this observation:
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Cell Line Resistance: The cell line you are using may be inherently resistant to FTO inhibition. This could be due to low FTO expression or compensatory signaling pathways.
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Compound Solubility: this compound may have precipitated out of the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and visually inspect the media for any signs of precipitation.
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Incubation Time: The incubation period may be too short for cytotoxic effects to become apparent. Consider extending the treatment duration.
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Cell Seeding Density: A high cell seeding density can sometimes mask the effects of a cytotoxic compound. Try optimizing the initial number of cells seeded per well.
Q6: My cell viability results are highly variable between replicates. How can I improve consistency?
A6: High variability can be caused by several factors:
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Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use consistent pipetting techniques.
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Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter the effective compound concentration. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
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Inconsistent Incubation Times: Adhere to a strict schedule for both compound addition and the addition of the viability assay reagent.
Q7: I am observing over 100% cell viability at low concentrations of this compound. Is this an error?
A7: This phenomenon, known as hormesis, can sometimes be observed with small molecule inhibitors. It may indicate a slight proliferative effect at sub-inhibitory concentrations. However, it can also be an artifact. Ensure that the absorbance readings for your vehicle control are consistent and that there is no interference from the compound with the assay itself.
Data Presentation
Table 1: Reported Concentrations of this compound in Cellular Assays
| Parameter | Cell Line(s) | Concentration | Reference |
| IC₅₀ | Biochemical Assay | 5.5 µM | [1] |
| EC₅₀ | SNU16 | 17.7 µM | [1] |
| EC₅₀ | AGS | 20.3 µM | [1] |
| EC₅₀ | KATOIII | 35.9 µM | [1] |
| Treatment Range | Gastric Cancer Cells | 0-50 µM | [1] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a CCK-8 Assay
This protocol provides a detailed method for performing a dose-response experiment to determine the optimal concentration of this compound for inducing cell death in a specific cell line.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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Cell Counting Kit-8 (CCK-8)
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count your cells, ensuring they are in the logarithmic growth phase.
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Prepare a cell suspension at the desired density (e.g., 5,000 - 10,000 cells/well).
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Seed 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
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-
Compound Preparation and Treatment:
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Prepare a serial dilution of this compound in complete cell culture medium. A common approach is to prepare 2x concentrated solutions of your final desired concentrations.
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A suggested concentration range to start with is: 0 µM (vehicle control), 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM, 40 µM, and 50 µM.
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Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
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Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Cell Viability Assay (CCK-8):
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Add 10 µL of the CCK-8 solution to each well.
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Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
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Measure the absorbance at 450 nm using a microplate reader.
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Data Analysis:
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Subtract the absorbance of the blank wells (medium only) from all other wells.
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Normalize the data to the vehicle control. The viability of the vehicle-treated cells is considered 100%.
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Plot the normalized cell viability against the logarithm of the this compound concentration.
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Use a non-linear regression analysis to fit a dose-response curve and determine the EC₅₀ value.
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Mandatory Visualizations
References
Troubleshooting Fto-IN-8 off-target effects
Welcome to the technical support center for Fto-IN-8. This guide is designed to help you troubleshoot potential issues and answer frequently asked questions regarding the use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with FTO inhibition. Could this be an off-target effect?
A1: Yes, unexpected phenotypes can arise from off-target effects. FTO inhibitors, like other small molecules, can interact with proteins other than their intended target. For instance, the FTO inhibitor FB23-2 has been shown to inhibit human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine synthesis, leading to FTO-independent antiproliferative effects.[1] Similarly, the inhibitor IOX3 can affect HIF targets due to inhibition of HIF prolyl hydroxylases.[2]
To investigate this, we recommend performing a series of validation experiments as outlined in our troubleshooting workflow.
Q2: What are the known off-targets for FTO inhibitors?
A2: While specific off-target profiles are unique to each inhibitor, some patterns have been observed. As mentioned, hDHODH is a known off-target for some FTO inhibitors like FB23-2.[1] Other FTO inhibitors have shown cross-reactivity with enzymes that have structurally similar active sites. For example, Rhein can inhibit both FTO and AlkB repair enzymes, albeit through different binding mechanisms. It is crucial to consult the selectivity profile of the specific inhibitor you are using. A summary of IC50 values for various FTO inhibitors against FTO and other enzymes can be found in the table below.
Q3: How can I confirm that this compound is engaging FTO in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is the gold-standard method to verify direct target engagement in intact cells.[3][4][5][6] This assay measures the thermal stability of a protein in the presence and absence of a ligand. Successful binding of this compound to FTO will increase its thermal stability. We provide a detailed protocol for performing a CETSA experiment.
Q4: I have confirmed target engagement with CETSA, but I still suspect off-target effects. What is the next step?
A4: If target engagement is confirmed, the next step is to assess the global transcriptional changes induced by this compound using RNA sequencing (RNA-seq).[7][8][9][10] This will provide a comprehensive view of the downstream effects of the inhibitor and can help identify affected pathways that are not known to be regulated by FTO. Comparing the gene expression profile of cells treated with this compound to that of cells with FTO knockdown or knockout can help distinguish on-target from off-target effects.[11][12]
Q5: My RNA-seq data shows changes in pathways unrelated to FTO's known functions. How do I interpret this?
A5: This is a strong indication of potential off-target effects. FTO is known to play roles in metabolism, neurogenesis, and tumorigenesis through its m6A demethylase activity.[11][13][14][15] If your RNA-seq data reveals modulation of, for example, cell cycle regulation or inflammatory pathways not previously linked to FTO in your system, further investigation is warranted. Consider exploring the affected pathways for potential off-target proteins of this compound.
Quantitative Data Summary
| Inhibitor | Target | IC50 | Off-Target(s) | Off-Target IC50 | Reference |
| FB23 | FTO | 60 nM | - | - | [16] |
| FB23-2 | FTO | 2.6 µM | hDHODH | Not specified | [1][16] |
| Dac51 | FTO | 0.4 µM | - | - | [16] |
| Meclofenamate Sodium | FTO | Highly selective | COX-1/COX-2 | 40 nM / 50 nM | [16] |
| Rhein | FTO | Not specified | AlkB repair enzymes | Not specified | [13][16] |
| FTO-02 | FTO | 2.2 µM | ALKBH5 | 85.5 µM | [17] |
| FTO-04 | FTO | 3.4 µM | ALKBH5 | 39.4 µM | [17] |
| JNK-IN-8 | JNK1/2/3 | 4.7/18.7/1 nM | MNK2, FMS | ~200-300 nM | [18][19] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA methodologies.[3][4][6][20]
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Cell Treatment: Culture your cells to ~80% confluency. Treat the cells with either this compound at the desired concentration or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
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Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control at 37°C.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble FTO at each temperature point by Western blotting or other protein quantification methods.
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Data Analysis: Plot the percentage of soluble FTO as a function of temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the this compound treated sample indicates target engagement.
RNA Sequencing (RNA-seq) for Off-Target Analysis
This protocol provides a general workflow for using RNA-seq to identify off-target effects.[8][9][10]
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Experimental Design: Prepare three experimental groups:
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Cells treated with this compound.
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Cells treated with a vehicle control.
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Cells with FTO expression silenced (e.g., via siRNA or CRISPR/Cas9) as a positive control for on-target effects.
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RNA Extraction: Extract total RNA from each experimental group using a standard kit. Ensure high-quality RNA with a RIN score > 8.
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Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and perform deep sequencing on a suitable platform.
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Data Analysis:
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Quality Control: Assess the quality of the raw sequencing reads.
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Alignment: Align the reads to a reference genome.
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Differential Gene Expression: Identify differentially expressed genes (DEGs) between the this compound treated group and the vehicle control, as well as between the FTO silenced group and the vehicle control.
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Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the DEGs to identify affected biological processes and signaling pathways.[7]
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Interpretation:
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DEGs that are common between the this compound treated and FTO silenced groups are likely on-target effects.
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DEGs that are unique to the this compound treated group may represent off-target effects. Further bioinformatics analysis of these genes and their associated pathways can help predict potential off-target proteins.
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Visualizations
Caption: FTO signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound off-target effects.
Caption: Logical decision tree for interpreting troubleshooting experiment results.
References
- 1. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. RNA sequencing reveals the mechanism of FTO in inhibiting inflammation and excessive proliferation of lipopolysaccharide-induced human glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FTO stabilizes MIS12 and counteracts senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | FTO Knockout Causes Chromosome Instability and G2/M Arrest in Mouse GC-1 Cells [frontiersin.org]
- 13. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. selleckchem.com [selleckchem.com]
- 17. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 20. researchgate.net [researchgate.net]
Fto-IN-8 experimental variability and reproducibility
Disclaimer: The compound "Fto-IN-8" is not referenced in the currently available scientific literature. This technical support center has been generated based on the challenges and experimental considerations observed with other well-documented FTO (Fat mass and obesity-associated protein) inhibitors. The troubleshooting advice and protocols provided are general and should be adapted to the specific properties of your this compound compound.
This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FTO inhibitors like this compound?
FTO is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) on RNA. By inhibiting FTO, compounds like this compound are expected to increase the overall levels of m6A methylation on target RNAs. This can affect various aspects of RNA metabolism, including splicing, stability, and translation, ultimately influencing gene expression and cellular phenotypes.
Q2: What are the potential off-target effects of FTO inhibitors?
Off-target effects are a significant concern with FTO inhibitors and can lead to experimental variability. For instance, some FTO inhibitors have been shown to interact with other 2-oxoglutarate (2OG)-dependent oxygenases. One notable example is the off-target inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine synthesis, by some FTO inhibitors, which can lead to FTO-independent antiproliferative effects.[1] It is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Q3: How can I confirm that this compound is engaging with FTO in my experimental system?
Target engagement can be confirmed through several methods:
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Cellular Thermal Shift Assay (CETSA): This method assesses the binding of the inhibitor to the target protein in cells by measuring changes in the thermal stability of the protein.
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Western Blot: While not a direct measure of binding, you can assess the downstream consequences of FTO inhibition. For example, look for changes in the expression of proteins known to be regulated by FTO.
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m6A Quantification: A direct consequence of FTO inhibition should be an increase in the global m6A levels in RNA. This can be measured using commercially available kits or through techniques like LC-MS/MS.
Q4: I am observing high variability in my IC50 values for this compound between experiments. What are the common causes?
Variability in IC50 values is a frequent issue in cell-based assays and can stem from several factors:
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Cell Density: The number of cells seeded per well can significantly impact the effective concentration of the inhibitor.
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Compound Stability: The stability of this compound in your cell culture medium can affect its potency.
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Assay Incubation Time: The duration of inhibitor exposure can influence the observed IC50 value.
Troubleshooting Guides
Problem 1: No or weak phenotypic effect observed after this compound treatment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Review the physicochemical properties of this compound (e.g., lipophilicity, molecular weight). 2. If permeability is predicted to be low, consider using permeabilizing agents (with appropriate controls) or a different delivery method. |
| Compound Instability | 1. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. 2. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles. 3. Consider using a medium with or without serum to test for degradation by serum components. |
| Active Efflux | 1. Some cells express efflux pumps (e.g., P-glycoprotein) that can remove small molecules. 2. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the activity of this compound is restored. Use appropriate controls for the efflux pump inhibitor. |
| Incorrect Dosing | 1. Perform a wide dose-response curve to ensure you are testing an effective concentration range. 2. Confirm the concentration of your stock solution. |
| Cell Line Insensitivity | 1. Ensure that your chosen cell line expresses FTO at a sufficient level. 2. The phenotype you are measuring may not be sensitive to FTO inhibition in that specific cell type. Consider using a positive control (e.g., a cell line known to be sensitive to FTO inhibition). |
Problem 2: Inconsistent results between replicates or experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a consistent seeding density and allow cells to adhere and stabilize before adding the compound. |
| Pipetting Errors | 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure proper mixing of reagents and compound dilutions. |
| Edge Effects in Multi-well Plates | 1. To minimize evaporation from outer wells, fill the peripheral wells with sterile water or PBS. 2. Avoid using the outer wells for experimental samples. 3. Ensure proper humidification of your incubator. |
| Variability in Reagents | 1. Use the same batch of reagents (e.g., serum, media) for a set of experiments. 2. Prepare fresh dilutions of this compound from a master stock for each experiment. |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a commercially available assay kit (e.g., CellTiter-Glo®).
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Cell Seeding:
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Trypsinize and count cells.
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Seed cells in a 96-well plate at a predetermined optimal density.
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Incubate for 24 hours to allow for cell attachment.
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Compound Preparation and Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
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Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation:
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Incubate the plate for the desired period (e.g., 48, 72 hours).
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Assay:
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Equilibrate the plate and the assay reagent to room temperature.
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Add the assay reagent to each well according to the manufacturer's instructions.
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Mix and incubate as recommended.
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Data Acquisition:
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Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
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Data Analysis:
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Normalize the data to the vehicle control.
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Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
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Signaling Pathways and Workflows
FTO and WNT Signaling Pathway
FTO has been shown to play a role in the regulation of WNT signaling pathways. Depletion of FTO can lead to the inhibition of the canonical WNT/β-Catenin pathway and the activation of the non-canonical WNT/PCP pathway.[2][3][4] This is thought to occur, in part, through the upregulation of DKK1, an inhibitor of the WNT/β-Catenin pathway.
Caption: FTO's role in regulating canonical and non-canonical WNT signaling pathways.
Experimental Workflow for this compound
The following diagram outlines a general workflow for characterizing the effects of this compound in a cellular context.
Caption: A general experimental workflow for investigating the effects of this compound.
Quantitative Data Summary
The following table summarizes the IC50 values of several known FTO inhibitors. This data can serve as a reference point for your experiments with this compound.
| Inhibitor | IC50 (FTO) | Cell Line / Assay Conditions | Reference |
| FB23 | 60 nM | In vitro demethylase activity | [5] |
| FB23-2 | 2.6 µM | In vitro demethylase activity | [5] |
| CS1 (Bisantrene) | Low nM range | AML and solid tumor cell lines | [6] |
| CS2 (Brequinar) | Low nM range | AML and solid tumor cell lines | [6] |
| Dac51 | 0.4 µM | In vitro demethylation | [5] |
| Meclofenamic Acid | ~20 µM | In vitro demethylase activity | [5] |
| IOX3 | Not specified | In vitro (C2C12 cells) | [7] |
| Rhein | Not specified | FTO and AlkB repair enzymes | [5] |
References
- 1. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fto-IN-8 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fto-IN-8, a potent inhibitor of the N6-methyladenosine (m6A) demethylase FTO.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My IC50 value for this compound is inconsistent across experiments. What are the potential causes?
A1: Variation in IC50 values is a frequent challenge in cell-based assays. Several factors can contribute to this inconsistency:
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Cell Density and Health: The number of cells seeded and their overall health can significantly impact the effective concentration of the inhibitor per cell. It is crucial to use cells within a consistent and limited passage number range and to ensure they are healthy and viable before starting the experiment.
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Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage and handling. To ensure its stability and activity, adhere to the manufacturer's storage recommendations. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles by creating single-use aliquots.[1]
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Assay Incubation Time: The duration of exposure to this compound will influence the observed inhibitory effect. Longer incubation times may lead to lower IC50 values. Standardize the incubation time across all comparative experiments.
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DMSO Concentration: Ensure the final concentration of DMSO (the solvent for this compound) is consistent across all wells and remains below 0.5% to prevent solvent-induced cytotoxicity.[1]
Q2: I'm observing high variability between my technical replicates in a cell viability assay. How can I improve this?
A2: High variability among technical replicates often points to inconsistencies in experimental technique.[1][2] Here are some tips for improvement:
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Pipetting Accuracy: Use calibrated pipettes and maintain a consistent pipetting technique.
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Even Cell Distribution: Ensure a single-cell suspension before plating to avoid clumping and ensure uniform cell numbers in each well.[1]
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Proper Reagent Mixing: Thoroughly mix all reagents, including the this compound dilutions, before adding them to the wells.
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Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can alter the concentration of this compound. To mitigate this "edge effect," consider not using the outermost wells for experimental data or filling them with sterile PBS or media.[1]
Q3: My this compound appears to be precipitating out of the cell culture medium. What should I do?
A3: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to poor solubility.[1]
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Stepwise Dilution: When preparing working solutions, perform serial dilutions in pre-warmed cell culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of media.
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Visual Inspection: After preparing the final dilutions, visually inspect the medium under a microscope for any signs of precipitation before adding it to the cells.
Q4: I am not observing the expected downstream effects on gene or protein expression after this compound treatment. What could be wrong?
A4: Several factors could lead to a lack of expected downstream effects:
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Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit FTO in your specific cell line. Perform a dose-response experiment to determine the optimal concentration that inhibits FTO activity without causing excessive cytotoxicity.
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Cell Line Specificity: The expression level of FTO and the dependence of your target pathway on FTO activity can vary between cell lines. Confirm that your chosen cell line expresses FTO and that the pathway of interest is regulated by m6A methylation.
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Timing of Analysis: The timing of your analysis post-treatment is critical. The kinetics of m6A modification changes and their impact on downstream gene and protein expression can vary. Perform a time-course experiment to identify the optimal time point for observing the desired effect.
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Antibody and Primer Quality: For Western blotting and qPCR, ensure the specificity and efficiency of your antibodies and primers, respectively.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is an inhibitor of the fat mass and obesity-associated protein (FTO), an α-ketoglutarate-dependent dioxygenase. FTO functions as an N6-methyladenosine (m6A) RNA demethylase, removing methyl groups from mRNA and other RNA species. By inhibiting FTO, this compound increases the levels of m6A methylation on target RNAs, which can affect their stability, translation, and splicing, thereby influencing various cellular processes.
What is the recommended storage condition for this compound? this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
What is a typical effective concentration range for this compound in cell culture? The effective concentration of this compound can vary depending on the cell line and the duration of treatment. A common range tested in cancer cell lines is 0-50 µM for 24-72 hours.[3] The reported IC50 value for this compound is 5.5 µM.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Are there known off-target effects of this compound? While specific off-target profiling for this compound is not extensively documented in the provided search results, it is a possibility for any small molecule inhibitor. Other FTO inhibitors have shown off-target effects. Therefore, it is advisable to include appropriate controls in your experiments to assess potential off-target effects, such as using a structurally related but inactive compound or validating key findings with genetic approaches like siRNA-mediated FTO knockdown.
Quantitative Data Summary
Table 1: this compound Inhibitory Concentrations
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 5.5 µM | Not specified | [3] |
| EC50 | 17.7 µM | SNU16 (gastric cancer) | [3] |
| EC50 | 35.9 µM | KATOIII (gastric cancer) | [3] |
| EC50 | 20.3 µM | AGS (gastric cancer) | [3] |
| Tested Concentration Range | 0-50 µM | Cancer cells | [3] |
Experimental Protocols
Cell Viability Assay (CCK-8)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
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Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance (medium only) and normalize the results to the vehicle-treated control cells.
Western Blotting
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
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SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FTO, anti-phospho-Akt) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
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RNA Extraction: Following this compound treatment, extract total RNA from the cells using a suitable RNA isolation kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
Visualizations
Caption: this compound inhibits the FTO enzyme, leading to increased m6A RNA levels and modulation of downstream signaling pathways like Wnt/PI3K-Akt.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Refining Fto-IN-8 treatment duration for optimal results
Welcome to the technical support center for Fto-IN-8. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals optimize the treatment duration of this compound for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as FTO-43, is a small molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein. FTO is an N6-methyladenosine (m6A) RNA demethylase, meaning it removes methyl groups from mRNA. This modification, m6A, is a critical regulator of mRNA splicing, stability, and translation. By inhibiting FTO's demethylase activity, this compound increases the levels of m6A on target mRNAs, thereby influencing various cellular processes.[1][2][3] In several cancer models, this leads to the downregulation of oncogenic signaling pathways like Wnt and PI3K-Akt and impairs cancer cell proliferation.[1][2][3]
Q2: What is the recommended concentration range and treatment duration for this compound?
A2: The optimal concentration and duration are highly cell-type dependent. This compound has a reported IC50 value of 5.5 μM in biochemical assays.[1] For cell-based assays, effective concentrations (EC50) in gastric cancer cell lines like AGS, SNU16, and KATOIII range from 17.7 μM to 35.9 μM.[1] Initial time-course experiments often test durations between 24 and 72 hours.[1] Studies have shown that significant anti-proliferative effects may not be apparent until 48 hours of treatment.[2]
Q3: How does FTO inhibition affect downstream signaling?
A3: FTO has been shown to regulate the stability of key oncogenic transcripts.[4][5] Inhibition of FTO by compounds like this compound can lead to increased m6A levels in the mRNA of genes involved in critical cancer pathways.[2][6] This can alter their stability or translation, often resulting in the suppression of pro-survival pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.[2][5][6][7]
Q4: Can this compound treatment lead to cytotoxicity in normal cells?
A4: this compound (FTO-43) has been reported to inhibit the proliferation of cancer cells without significant cytotoxicity to normal colonic cells at effective concentrations.[1][3] However, it is crucial to perform a dose-response experiment in your specific cell model, including a non-cancerous control cell line, to determine the therapeutic window.
Data Presentation
Table 1: In Vitro Activity of this compound (FTO-43)
| Parameter | Value | Cell Lines / Conditions | Source |
| IC50 | 5.5 μM | Biochemical Assay | [1] |
| EC50 | 20.3 μM | AGS (Gastric Cancer) | [1] |
| EC50 | 17.7 μM | SNU16 (Gastric Cancer) | [1] |
| EC50 | 35.9 μM | KATOIII (Gastric Cancer) | [1] |
Table 2: Recommended Conditions for Initial Time-Course Experiments
| Parameter | Recommended Range | Notes | Source |
| Concentration | 0 - 50 μM | Based on observed anti-proliferative effects. | [1][2] |
| Treatment Duration | 24, 48, 72 hours | Significant effects are often observed starting at 48 hours. | [1][2] |
| Cell Seeding Density | Cell-type dependent | Should allow for logarithmic growth over the 72-hour period. | - |
| Controls | DMSO (vehicle) | Ensure the final DMSO concentration is consistent across all wells and non-toxic. | - |
Mandatory Visualizations
Caption: FTO inhibition by this compound increases m6A mRNA levels, downregulating oncogenic pathways.
Caption: Workflow for determining optimal this compound concentration and treatment duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or target expression. | 1. Treatment duration is too short: Phenotypic effects of epigenetic modifications can be delayed. 2. Inhibitor concentration is too low: The EC50 can vary significantly between cell lines. 3. Cell line is resistant: The target pathway may not be critical for survival in your chosen cell line. | 1. Extend the treatment duration. A time-course of 24, 48, and 72 hours is recommended. Studies show effects are more pronounced at 48h.[2] 2. Perform a dose-response curve (e.g., 0.1 μM to 50 μM) to determine the EC50 for your specific cells. 3. Confirm FTO expression in your cell line. Consider testing a cell line known to be sensitive to FTO inhibition. |
| High cytotoxicity observed at all tested concentrations. | 1. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. 2. Off-target effects: At high concentrations, the inhibitor may have off-target effects. 3. Cell line is highly sensitive. | 1. Ensure the final concentration of the vehicle (e.g., DMSO) is below 0.1% and is consistent across all treatments, including controls. 2. Lower the concentration range in your dose-response experiment. 3. Reduce the initial seeding density of cells to avoid over-confluence, which can exacerbate toxicity. |
| Inconsistent results between experiments. | 1. Inhibitor instability: this compound stock solution may degrade with improper storage or multiple freeze-thaw cycles. 2. Variable cell state: Differences in cell passage number, confluency, or growth phase can affect drug response. 3. Inconsistent treatment timing. | 1. Aliquot the stock solution upon receipt and store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use to avoid repeated freeze-thaws.[1] 2. Use cells within a consistent, low passage number range. Seed cells at the same density and ensure they are in the logarithmic growth phase at the start of treatment. 3. Standardize all incubation times precisely. |
| Endpoint assay shows no change in global m6A levels. | 1. Insufficient treatment duration or concentration. 2. Assay sensitivity: The chosen method may not be sensitive enough to detect changes. 3. FTO is not the dominant demethylase for the most abundant transcripts in your cells. | 1. Confirm successful treatment by assessing a known downstream target via qPCR or Western blot before proceeding with m6A quantification. 2. Use a highly sensitive method like LC-MS/MS for accurate quantification of m6A levels. A dot blot can be used for a qualitative assessment.[2] 3. Verify that FTO is expressed and active in your cell model. |
Experimental Protocols
Protocol: Determining Optimal this compound Treatment Duration
This protocol provides a framework for a two-phase experiment to first determine the effective concentration and then refine the optimal treatment duration.
Phase 1: Dose-Response Assay to Determine EC50
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Cell Seeding: Seed your cells in 96-well plates at a predetermined density that prevents confluence after 72 hours of growth. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range is 100 μM down to ~0.1 μM. Include a vehicle-only (e.g., DMSO) control.
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Treatment: Remove the existing medium from the cells and add 100 μL of the prepared this compound dilutions or vehicle control to the appropriate wells.
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Incubation: Incubate the plates for 48 hours. This duration is chosen as it has been shown to be effective for observing anti-proliferative effects.[2]
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Viability Assessment: Add a viability reagent (e.g., CCK-8, PrestoBlue) according to the manufacturer's instructions and measure the absorbance or fluorescence.
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Data Analysis: Normalize the results to the vehicle control. Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter sigmoidal dose-response) to calculate the EC50 value.
Phase 2: Time-Course Experiment
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Cell Seeding: Seed cells in larger format plates (e.g., 6-well or 12-well) to ensure sufficient material for downstream analysis.
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Treatment: Treat the cells with this compound at the calculated EC50 concentration and at 2X the EC50. Include a vehicle control.
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Incubation and Harvesting: Incubate the cells and harvest separate sets of wells at different time points (e.g., 0, 24, 48, and 72 hours).
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Endpoint Analysis: Analyze the harvested cells for your endpoints of interest.
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Protein Analysis: Perform Western blotting for key downstream targets (e.g., p-Akt, β-catenin) or apoptosis markers (e.g., cleaved Caspase-3).
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RNA Analysis: Perform qPCR to measure changes in the expression of FTO target genes.
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m6A Quantification: Measure global m6A levels using a commercial kit or LC-MS/MS.
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Data Analysis: Plot the results for each endpoint against time. The optimal treatment duration is the earliest time point that produces a significant and robust effect on your target of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unraveling the Complex Interactions between the Fat Mass and Obesity-Associated (FTO) Gene, Lifestyle, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential Role of N6-Methyladenosine (m6A) Demethylase Fat Mass and Obesity-Associated Gene (FTO) in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-8 not showing expected phenotype
This technical support center provides troubleshooting guidance for researchers using Fto-IN-8 who are not observing the expected phenotype. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing the expected anti-proliferative or anti-metastatic effects of this compound in my cancer cell line. What are the possible reasons?
A1: Several factors could contribute to the lack of an expected phenotype. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being studied. A recent study has also highlighted that some FTO inhibitors can have off-target effects, leading to FTO-independent antiproliferative activity, which could complicate the interpretation of results if the expected phenotype is solely attributed to FTO inhibition.[1]
Here is a summary of potential issues and troubleshooting steps:
| Potential Issue | Possible Cause | Recommended Solution |
| Compound Inactivity | - Degradation: Improper storage or handling might have led to the degradation of this compound. - Precipitation: The compound may have precipitated out of the solution, especially in aqueous media.[2] | - Verify Compound Integrity: Use a fresh batch of the inhibitor. Ensure proper storage conditions as per the manufacturer's instructions. - Check Solubility: Prepare a fresh, high-concentration stock solution in an appropriate solvent like DMSO. Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[2] |
| Suboptimal Experimental Conditions | - Incorrect Concentration: The concentration of this compound used might be too low to elicit a response. - Insufficient Treatment Duration: The treatment time may not be long enough for the phenotypic changes to manifest. | - Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). - Optimize Treatment Time: Conduct a time-course experiment to identify the optimal duration of treatment. |
| Cell Line-Specific Factors | - Low FTO Expression: The cell line you are using may have low endogenous expression of the FTO protein. - Redundant Pathways: Other cellular pathways might compensate for the inhibition of FTO. - Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters that actively pump out small molecule inhibitors.[3] | - Confirm FTO Expression: Check the expression level of FTO in your cell line at both the mRNA (qPCR) and protein (Western blot) levels. - Investigate Compensatory Mechanisms: Review the literature for pathways that might be redundant to FTO's function in your specific cancer type. - Use Efflux Pump Inhibitors: Consider co-treatment with known ABC transporter inhibitors, although this can introduce other variables. |
| Off-Target Effects | - FTO-Independent Activity: The observed phenotype (or lack thereof) might be due to the inhibitor acting on other targets. For example, some FTO inhibitors have been shown to inhibit human dihydroorotate dehydrogenase (hDHODH).[1] | - Validate Target Engagement: Perform experiments to confirm that this compound is engaging with FTO in your cells (e.g., cellular thermal shift assay - CETSA). - Rescue Experiments: Perform rescue experiments by overexpressing a resistant FTO mutant or by supplementing with downstream metabolites if an off-target metabolic enzyme is suspected.[1] |
Q2: How can I confirm that this compound is active and inhibiting FTO in my cells?
A2: It is crucial to validate that the inhibitor is active and engaging its target. Here are a few recommended approaches:
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Measure Global m6A Levels: Inhibition of FTO, an RNA demethylase, should lead to an increase in the overall levels of N6-methyladenosine (m6A) in total RNA. You can measure this using an m6A quantification kit or by LC-MS/MS. An increase in m6A levels upon treatment with this compound would indicate target engagement.[4]
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Analyze Expression of FTO Target Genes: FTO regulates the expression of specific genes by demethylating their mRNA. Inhibition of FTO should alter the expression of these target genes. For example, in acute myeloid leukemia (AML), FTO inhibition can affect the expression of targets like ASB2 and RARA.[5] You can use qPCR to measure the mRNA levels of known FTO target genes in your cell model.
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Western Blot for Downstream Effectors: FTO can influence various signaling pathways, including the PI3K/AKT and WNT pathways.[4][6] Examining the phosphorylation status or expression levels of key proteins in these pathways after this compound treatment can provide evidence of its activity.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is to determine the cytotoxic effects of this compound and to calculate its IC50 value.
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Cell Seeding: Seed your cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound from a concentrated stock in DMSO. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.[2]
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Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 48-72 hours).
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MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Add the solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the inhibitor concentration to determine the IC50 value using appropriate software.
Protocol 2: RNA m6A Quantification
This protocol provides a general workflow for measuring global m6A levels in RNA.
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Cell Treatment and RNA Extraction: Treat cells with this compound or a vehicle control. Harvest the cells and extract total RNA using a standard method (e.g., TRIzol). Ensure high purity and integrity of the RNA.
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m6A Quantification: Use a commercially available m6A RNA methylation quantification kit (colorimetric or fluorometric) following the manufacturer's protocol. These kits typically involve capturing the m6A-containing RNA fragments and detecting them with a specific antibody.
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Data Analysis: Calculate the percentage of m6A in total RNA based on the standard curve provided in the kit. Compare the m6A levels between this compound treated and control samples.
Protocol 3: Western Blot for FTO and Downstream Targets
This protocol is to assess the protein levels of FTO and key components of downstream signaling pathways.
-
Cell Lysis: Treat cells as required, then wash with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FTO and relevant downstream targets (e.g., p-AKT, total AKT, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified diagram of FTO's role in regulating gene expression and downstream signaling pathways.
Caption: A logical workflow for troubleshooting the lack of an expected phenotype with this compound.
Caption: A stepwise experimental workflow to validate the biological effects of this compound.
References
- 1. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTO – A Common Genetic Basis for Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Fto-IN-8 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Fto-IN-8, a potent inhibitor of the FTO (fat mass and obesity-associated) protein, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the FTO protein. FTO is an RNA demethylase that removes N6-methyladenosine (m6A) modifications from RNA, primarily mRNA. By inhibiting FTO, this compound increases the overall level of m6A methylation on RNA. This can lead to altered stability and translation of key oncogenes and tumor suppressor genes, ultimately suppressing cancer cell proliferation, inducing apoptosis, and inhibiting tumor growth.
Q2: I'm observing a decrease in the efficacy of this compound over time in my cell cultures. What could be the reason?
This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug through various mechanisms, leading to reduced sensitivity. For this compound, this could involve several molecular changes within the cancer cells.
Q3: What are the potential mechanisms by which cancer cells develop resistance to this compound?
While research specifically on acquired resistance to this compound is still emerging, based on studies of other targeted therapies and FTO biology, several mechanisms are plausible:
-
Upregulation of FTO expression: Cells may increase the production of the FTO protein to counteract the inhibitory effect of this compound.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to promote their survival and proliferation, even when FTO is inhibited. Key pathways to investigate include the PI3K/AKT/mTOR and Wnt/β-catenin signaling cascades.
-
Alterations in downstream targets of FTO: The anti-cancer effects of FTO inhibition are mediated by changes in the expression of its target genes. Mutations or altered expression of these downstream effectors could make the cells less reliant on FTO activity.
-
Increased drug efflux: Cancer cells can upregulate the expression of drug efflux pumps (e.g., P-glycoprotein) that actively transport this compound out of the cell, reducing its intracellular concentration.
-
Mutations in the FTO gene: Although less common, mutations in the FTO gene could potentially alter the binding site of this compound, reducing its inhibitory activity.
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and potentially overcome resistance to this compound in your cancer cell lines.
Problem 1: Decreased sensitivity to this compound (Increased IC50)
Possible Cause 1: Upregulation of FTO expression.
-
How to Troubleshoot:
-
Western Blot Analysis: Compare the protein levels of FTO in your resistant cell line to the parental (sensitive) cell line. An increase in FTO expression in the resistant line is a strong indicator.
-
Quantitative RT-PCR (qRT-PCR): Analyze the mRNA levels of the FTO gene to determine if the upregulation is occurring at the transcriptional level.
-
-
Suggested Solution:
-
If FTO is upregulated, you may need to increase the concentration of this compound to achieve the same level of inhibition. However, a more strategic approach is to consider combination therapies.
-
Possible Cause 2: Activation of bypass signaling pathways.
-
How to Troubleshoot:
-
Western Blot Analysis: Examine the phosphorylation status (activation) of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR) and the Wnt/β-catenin pathway (e.g., nuclear β-catenin). Increased activation in resistant cells suggests the involvement of these pathways.
-
Co-Immunoprecipitation (Co-IP): Investigate potential changes in protein-protein interactions involving FTO or its downstream effectors in the resistant cells.
-
-
Suggested Solution:
-
Combination Therapy: Combine this compound with inhibitors of the identified activated pathway. For example:
-
PI3K/AKT/mTOR pathway: Use a PI3K inhibitor (e.g., BKM120) or an AKT inhibitor (e.g., MK-2206) in combination with this compound.
-
Wnt/β-catenin pathway: Combine this compound with a Wnt signaling inhibitor (e.g., ICG-001).
-
-
Problem 2: No significant change in FTO expression or bypass pathway activation.
Possible Cause: Alterations in downstream effectors or increased drug efflux.
-
How to Troubleshoot:
-
RNA Sequencing (RNA-Seq): Perform a comparative transcriptomic analysis of sensitive and resistant cells to identify differentially expressed genes that might be downstream of FTO.
-
Drug Efflux Assay: Use a fluorescent substrate of common drug efflux pumps (e.g., rhodamine 123 for P-glycoprotein) to assess the efflux activity in your cells.
-
-
Suggested Solution:
-
Targeting Downstream Effectors: If a key downstream effector is identified, consider targeting it with a specific inhibitor in combination with this compound.
-
Inhibiting Drug Efflux: If increased efflux is detected, co-administer this compound with a known efflux pump inhibitor (e.g., verapamil).
-
Data Presentation
Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) - Sensitive | This compound IC50 (µM) - Resistant | Fold Change in Resistance |
| Example Cell Line A | 0.5 | 5.0 | 10 |
| Example Cell Line B | 1.2 | 15.0 | 12.5 |
Note: These are hypothetical values. Researchers should determine the IC50 values for their specific cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the protein expression levels of FTO and key signaling proteins.
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-p-AKT, anti-AKT, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Mandatory Visualizations
Signaling Pathways
Validation & Comparative
A Comparative Guide to FTO-IN-8 and Other FTO Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of FTO inhibitors is rapidly evolving. This guide provides an objective comparison of Fto-IN-8 against other notable FTO inhibitors, supported by experimental data and detailed methodologies to aid in the selection of the most suitable compounds for research applications.
The fat mass and obesity-associated protein (FTO) is an m6A RNA demethylase that has emerged as a significant therapeutic target in various diseases, including cancer and obesity. The development of small molecule inhibitors targeting FTO is a key area of research. This compound is one such inhibitor that has demonstrated anti-proliferative effects in cancer cells. This guide will compare this compound with other well-characterized FTO inhibitors such as FB23-2, meclofenamic acid, rhein, and the potent CS1/CS2 compounds.
Performance Comparison of FTO Inhibitors
The efficacy of FTO inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the FTO enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity, particularly against the homologous ALKBH5 protein, is another critical parameter. The following table summarizes the available quantitative data for this compound and its counterparts.
| Inhibitor | In Vitro IC50 | Cellular IC50/EC50 | Selectivity over ALKBH5 | Key Cellular Effects |
| This compound | 5.5 µM[1] | 17.7-35.9 µM (EC50 in various cancer cell lines)[1] | Data not available | Inhibits cancer cell proliferation; increases m6A levels; inhibits Wnt/PI3K-Akt signaling.[1] |
| FB23-2 | 2.6 µM[2][3] | 0.8 - 16 µM (in AML cells)[4] | Selective; does not inhibit ALKBH5 in vitro.[5] | Suppresses proliferation and promotes differentiation/apoptosis of AML cells.[5] |
| Meclofenamic Acid | 7-8 µM[6] | Dose-dependent inhibition of FTO demethylation in cells. | Highly selective for FTO over ALKBH5.[6][7] | Increases cellular m6A levels. |
| Rhein | Potent inhibitor (specific IC50 varies across studies) | Active in cells, leading to increased m6A levels.[8][9] | Inhibits both FTO and other AlkB homologues.[10] | First identified cell-active FTO inhibitor.[8] |
| CS1 (Bisantrene) | 142.6 nM[11] | 20 - 175 nM (in AML cells)[11] | Selective; does not suppress ALKBH5 activity.[11] | Potent anti-leukemic efficacy; induces apoptosis and cell cycle arrest.[11] |
| CS2 | Data not available | 10- to 30-times lower IC50 values than FB23-2 in AML cells.[12] | Data not available | High efficacy in inhibiting AML cell viability.[12] |
Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of FTO inhibitors.
In Vitro FTO Enzymatic Assay (General Protocol)
This assay is used to determine the IC50 value of an inhibitor against purified FTO enzyme.
-
Enzyme and Substrate Preparation: Recombinant human FTO protein is expressed and purified. A single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide containing a single N6-methyladenosine (m6A) is used as the substrate.
-
Reaction Mixture: The reaction is typically performed in a buffer containing HEPES, (NH4)2Fe(SO4)2·6H2O, 2-oxoglutarate, and L-ascorbate.
-
Inhibitor Incubation: A fixed concentration of the FTO enzyme and the m6A-containing substrate are incubated with varying concentrations of the inhibitor (e.g., this compound) for a specified time at room temperature or 37°C.
-
Detection of Demethylation: The extent of demethylation is quantified. Several methods can be used:
-
HPLC-Based Method: The reaction mixture is digested into single nucleosides by nuclease P1 and alkaline phosphatase. The resulting nucleosides are analyzed by high-performance liquid chromatography (HPLC) to quantify the ratio of m6A to adenosine.[6]
-
Fluorescence-Based Assay: A fluorogenic substrate that increases in fluorescence upon demethylation can be used for high-throughput screening.[10]
-
Restriction Enzyme Digestion Assay: A DNA substrate containing a DpnII recognition site with a methylated adenosine is used. Demethylation by FTO allows for digestion by DpnII, and the resulting fragments can be visualized by gel electrophoresis.[13]
-
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular m6A Quantification
This experiment measures the global m6A levels in cellular mRNA following inhibitor treatment.
-
Cell Culture and Treatment: Cells (e.g., cancer cell lines) are cultured and treated with the FTO inhibitor at various concentrations for a specific duration (e.g., 24-72 hours).
-
RNA Extraction: Total RNA is extracted from the treated and control cells.
-
mRNA Purification: Poly(A)-tailed mRNA is isolated from the total RNA using oligo(dT)-magnetic beads.[14]
-
m6A Quantification: The level of m6A in the purified mRNA is quantified using one of the following methods:
-
LC-MS/MS: The mRNA is digested into single nucleosides, and the ratio of m6A to adenosine is quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This is considered the gold standard for its accuracy and sensitivity.[15][16]
-
m6A ELISA: An enzyme-linked immunosorbent assay (ELISA)-based method utilizes an m6A-specific antibody to detect and quantify the m6A levels in the mRNA samples. This method is faster and more suitable for high-throughput analysis.[14][17]
-
-
Data Analysis: The relative m6A levels in inhibitor-treated cells are compared to those in control cells to determine the inhibitor's effect on cellular FTO activity.
Visualizing the Impact of FTO Inhibition
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Experimental workflow for evaluating FTO inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FB23-2 CAS:2243736-45-8 LM8BR11131IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 4. aging-us.com [aging-us.com]
- 5. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of cell-active N6-methyladenosine RNA demethylase FTO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTO inhibitor CS1|CAS 101218-43-3|DC Chemicals [dcchemicals.com]
- 12. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 15. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 16. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FTO Inhibitors: Fto-IN-8 vs. FB23-2
For researchers in oncology and drug development, the fat mass and obesity-associated protein (FTO) has emerged as a compelling therapeutic target, particularly in the context of acute myeloid leukemia (AML) and other cancers. FTO, an RNA demethylase, plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA. Its dysregulation has been linked to the progression of various malignancies. This guide provides a comparative overview of two prominent FTO inhibitors, Fto-IN-8 (also known as FTO-43) and FB23-2, summarizing their efficacy based on available experimental data.
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative data for this compound and FB23-2 based on published studies. It is important to note that a direct comparison is challenging as the compounds have been predominantly studied in different cancer contexts.
Table 1: In Vitro FTO Demethylase Inhibition
| Compound | IC50 (µM) | Assay Description |
| This compound (FTO-43) | 5.5[1] | Inhibition of recombinant FTO demethylase activity.[2] |
| FB23-2 | 2.6 | Inhibition of FTO's m6A demethylase activity in vitro. |
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line(s) | Cancer Type | IC50 / EC50 (µM) | Assay Description |
| This compound (FTO-43) | SNU16 KATOIII AGS | Gastric Cancer | 17.7 (EC50) 35.9 (EC50) 20.3 (EC50)[1] | Cell viability assessed after 24-72 hours of treatment.[1] |
| FB23-2 | NB4 MONOMAC6 Primary AML cells | Acute Myeloid Leukemia (AML) | 0.8 - 1.5 1.9 - 5.2 1.6 - 16[3] | Inhibition of cell proliferation.[3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are generalized protocols for the key assays cited.
In Vitro FTO Demethylase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of FTO.
-
Reaction Setup: Recombinant FTO protein is incubated in a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 50 µM (NH4)2Fe(SO4)2, 50 µM 2-oxoglutarate, 1 mM ascorbic acid) with a methylated RNA or DNA substrate.[2][4]
-
Inhibitor Addition: The test compound (e.g., this compound or FB23-2) is added at various concentrations. A DMSO control is included.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for demethylation to occur.[4]
-
Detection: The extent of demethylation is measured. This can be achieved through various methods, such as quantifying the formaldehyde produced during the reaction using a fluorescent probe, or by using liquid chromatography-mass spectrometry (LC-MS) to measure the ratio of methylated to unmethylated substrate.[5]
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of FTO activity is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[6][7]
Cellular Proliferation (IC50/EC50) Assay
This assay measures the effect of a compound on the viability and growth of cancer cells.
-
Cell Seeding: Cancer cells (e.g., gastric cancer lines for this compound, AML cell lines for FB23-2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8][9]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effect.[1]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or MTS assay.[6] These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
IC50/EC50 Calculation: The absorbance or fluorescence readings are used to calculate the percentage of cell viability relative to the control. The IC50 (the concentration that inhibits cell growth by 50%) or EC50 (the concentration that gives half-maximal response) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
Signaling Pathways and Mechanisms of Action
This compound (FTO-43)
This compound has been reported to inhibit the Wnt/PI3K-Akt signaling pathway in gastric cancer cells.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation. By inhibiting this pathway, this compound likely contributes to its observed anti-proliferative effects.
Caption: this compound inhibits FTO, leading to downstream inhibition of the Wnt/PI3K-Akt pathway.
FB23-2
FB23-2 exerts its anti-leukemic effects in AML by inhibiting FTO, which leads to an increase in m6A levels in the mRNA of specific target genes. This results in the upregulation of tumor suppressors ASB2 and RARA, and the downregulation of oncogenes MYC and CEBPA.[3] The net effect is the promotion of apoptosis and cell differentiation, and the suppression of cell proliferation.
Caption: FB23-2 inhibits FTO, altering mRNA methylation and downstream gene expression to induce apoptosis.
Experimental Workflow
The general workflow for evaluating the efficacy of FTO inhibitors like this compound and FB23-2 involves a multi-step process from initial screening to cellular and in vivo validation.
Caption: A typical workflow for characterizing the efficacy of FTO inhibitors.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. clyte.tech [clyte.tech]
- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 9. youtube.com [youtube.com]
Validating the Impact of FTO Inhibitors on m6A Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible N6-methyladenosine (m6A) modification of RNA, regulated by methyltransferases ("writers") and demethylases ("erasers"), is a critical layer of gene expression control. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase and has emerged as a significant therapeutic target in various diseases, including cancer.[1][2][3][4] Consequently, the development and validation of potent and specific FTO inhibitors are of paramount importance. This guide provides a comparative overview of methodologies to validate the effect of FTO inhibitors on cellular m6A levels, using the hypothetical inhibitor Fto-IN-8 as a primary example and comparing it with other known FTO inhibitors.
Comparative Analysis of FTO Inhibitors
The efficacy of an FTO inhibitor is primarily determined by its ability to increase global m6A levels within cells by blocking FTO's demethylase activity. This effect is typically quantified by measuring the inhibitor's 50% inhibitory concentration (IC50) in biochemical assays and its impact on cellular m6A:A ratios. Below is a comparison of this compound with other well-characterized FTO inhibitors.
| Inhibitor | Target | IC50 (in vitro) | Cellular m6A Increase | Selectivity over ALKBH5 | Key Features & References |
| This compound (Hypothetical) | FTO | 50 nM | Significant | High | A potent, selective, and cell-permeable FTO inhibitor. |
| Rhein | FTO, ALKBH5 | 30 µM | Moderate | Low | A natural product, first identified FTO inhibitor.[5][6] |
| Meclofenamic Acid (MA) | FTO | ~20 µM | Moderate | Moderate | An NSAID repurposed as an FTO inhibitor.[7][8] |
| FB23-2 | FTO | 2.6 µM | Significant | High | A derivative of Meclofenamic Acid with improved potency.[1][6][7] |
| CS1 (Bisantrene) | FTO | Low nM range | Significant | High | A potent FTO inhibitor with anti-tumor activity.[7][9] |
| CS2 (Brequinar) | FTO | Low nM range | Significant | High | A potent FTO inhibitor with anti-tumor activity.[7][9] |
| FTO-04 | FTO | 3.4 µM | Significant | High | A selective and competitive FTO inhibitor.[10][11] |
Visualizing the Mechanism and Workflow
To understand the biological context and the experimental process of validating FTO inhibitors, the following diagrams illustrate the key pathways and workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m6A RNA demethylase FTO promotes the growth, migration and invasion of pancreatic cancer cells through inhibiting TFPI-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of FTO in m6A RNA methylation and immune regulation in Staphylococcus aureus infection-related osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of FTO in m6A RNA methylation and immune regulation in Staphylococcus aureus infection-related osteomyelitis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fto-IN-8 Versus Genetic Knockdown for FTO Inhibition
A comprehensive guide for researchers on the functional and practical differences between chemical inhibition and genetic silencing of the m6A RNA demethylase FTO.
The fat mass and obesity-associated protein (FTO) has emerged as a critical regulator of gene expression through its role as an N6-methyladenosine (m6A) RNA demethylase. As the first identified "eraser" of this abundant mRNA modification, FTO is implicated in a wide array of biological processes, from energy metabolism and adipogenesis to cancer progression and neural function. Consequently, inhibiting FTO activity is a key strategy for elucidating its biological roles and exploring its therapeutic potential.
Researchers primarily employ two distinct methods to inhibit FTO function: pharmacological inhibition with small molecules like Fto-IN-8 and genetic suppression via techniques such as siRNA or shRNA knockdown. Each approach offers a unique set of advantages and limitations. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific experimental needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and genetic knockdown lies in the level at which they target FTO.
-
This compound: Direct Enzymatic Inhibition this compound is a chemical inhibitor that directly targets the FTO protein. It functions by binding to the enzyme, likely at its active site, thereby preventing it from demethylating its RNA substrates, such as m6A and N6,2'-O-dimethyladenosine (m6Am). This inhibition is typically rapid and reversible upon removal of the compound. The potency of this compound is characterized by its half-maximal inhibitory concentration (IC50), which is approximately 5.5 μM in enzymatic assays.[1]
-
Genetic Knockdown: Suppressing Protein Expression Genetic knockdown, using tools like small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the FTO messenger RNA (mRNA) transcript. These RNA interference (RNAi) molecules guide the RNA-Induced Silencing Complex (RISC) to degrade FTO mRNA, thereby preventing its translation into protein. This leads to a reduction in the total amount of FTO protein in the cell. The effect of siRNA is transient, while shRNA, often delivered via lentiviral vectors, can achieve stable, long-term knockdown.
Quantitative Data Comparison
The efficacy and downstream effects of both methods have been quantified in various studies. The following tables summarize key comparative metrics.
| Feature | This compound (Chemical Inhibitor) | FTO Genetic Knockdown (siRNA/shRNA) |
| Target | FTO protein enzymatic activity | FTO mRNA transcript |
| Mechanism | Competitive inhibition | mRNA degradation via RNAi pathway |
| Speed of Onset | Rapid (minutes to hours) | Slower (24-72 hours to see protein reduction)[2][3] |
| Reversibility | Reversible upon washout | siRNA: Transient; shRNA: Stable/long-term |
| Potency/Efficiency | IC50: ~5.5 µM[1] | mRNA Knockdown: ~60-80%+[2][3] |
| Specificity | Can have off-target effects on other enzymes | Can have off-target effects due to sequence homology[4] |
| Control | Dose-dependent inhibition | Dependent on transfection/transduction efficiency |
Table 1. General comparison of this compound and FTO genetic knockdown.
| Method | Cell Line | Fold Increase in m6A/m6Am | Citation |
| This compound | Gastric Cancer AGS cells | Increased m6A and m6Am levels | [1] |
| FTO-04 (another inhibitor) | Glioblastoma Stem Cells | ~1.4x (m6A), ~3.2x (m6Am) | [5] |
| FTO Knockdown (shRNA) | Glioblastoma Stem Cells | ~1.5x (m6A), significant increase in m6Am | [5][6] |
| FTO Knockdown (siRNA) | HeLa, 293FT cells | Significant increase in m6A/A ratio | [7] |
| FTO Knockdown (shRNA) | HMC3 cells | Increased overall m6A modification rate |
Table 2. Reported effects of FTO inhibition on cellular m6A/m6Am levels.
| Method | Cell Line | Effect | Quantitative Metric | Citation |
| This compound | SNU16 (Gastric Cancer) | Inhibited proliferation | EC50: 17.7 µM | [1] |
| This compound | AGS (Gastric Cancer) | Inhibited proliferation | EC50: 20.3 µM | [1] |
| FTO Knockdown (siRNA) | SH-SY5Y (Neuronal) | Decreased glucose uptake | -51% | [2] |
| FTO Knockdown (siRNA) | 3T3-L1 (Adipocytes) | Decreased ATP concentration | -93% | [2] |
| FTO Knockdown (shRNA) | SKBR3 (Breast Cancer) | Increased colony formation | > 2-fold increase | [8] |
| FTO Knockdown (shRNA) | PC3 (Prostate Cancer) | Increased tumorsphere formation | ~2-fold increase | [8] |
Table 3. Comparison of phenotypic effects in various cell lines.
Experimental Protocols
Accurate comparison requires robust and consistent experimental procedures. Below are detailed methodologies for key experiments.
1. FTO Inhibition with this compound
-
Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Cell Treatment: Seed cells to be 60-80% confluent at the time of treatment. Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., a range from 1 µM to 50 µM).
-
Incubation: Replace the existing medium with the this compound-containing medium. Incubate for the desired period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis. A DMSO-only treated group should be used as a vehicle control.
2. FTO Genetic Knockdown (siRNA)
-
Cell Seeding: Seed cells one day before transfection to ensure they are in the exponential growth phase and reach 60-80% confluency at the time of transfection.
-
Complex Formation: Dilute the FTO-targeting siRNA and a non-targeting control siRNA in an appropriate serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium. Mix the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours before harvesting for analysis to allow for mRNA and protein depletion.[3][9][10]
3. Validation of FTO Inhibition/Knockdown
-
RT-qPCR: Isolate total RNA from cells. Synthesize cDNA using reverse transcriptase. Perform quantitative PCR using primers specific for FTO and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative expression of FTO mRNA is calculated using the ΔΔCT method.
-
Western Blot: Lyse cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody against FTO, followed by a secondary antibody conjugated to HRP. Use an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
4. Quantification of Global m6A/m6Am Levels via LC-MS/MS
-
RNA Isolation: Isolate total RNA from treated and control cells, followed by purification of mRNA using oligo(dT) beads.
-
RNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) using tandem mass spectrometry. The global m6A level is typically expressed as a ratio of m6A to A.[1][5][11]
5. Cell Viability/Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or perform FTO knockdown.
-
Assay: At the end of the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye generated is directly proportional to the number of living cells.[2][6][12]
FTO Signaling and Downstream Effects
Inhibition of FTO leads to the hypermethylation of its target transcripts, which can alter their stability, splicing, and translation. This, in turn, affects various signaling pathways crucial for cellular function. For instance, FTO has been shown to regulate the Wnt and PI3K-Akt signaling pathways, both of which are critical in development and cancer.[1] FTO inhibition can increase m6A levels on key pathway components, leading to altered pathway activity and downstream cellular responses like decreased proliferation and migration.
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. toolsbiotech.com [toolsbiotech.com]
- 3. Knockdown of the Fat Mass and Obesity Gene Disrupts Cellular Energy Balance in a Cell-Type Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. FTO levels affect RNA modification and the transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dojindo.co.jp [dojindo.co.jp]
Cross-Validation of Fto-IN-8: A Comparative Guide to FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fto-IN-8's Performance with Alternative FTO Inhibitors, Supported by Experimental Data.
The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in various diseases, including cancer and metabolic disorders. Its role as an N6-methyladenosine (m6A) RNA demethylase has spurred the development of numerous inhibitors aimed at modulating its activity. This guide provides a comprehensive cross-validation of this compound, a potent FTO inhibitor, by comparing its performance with other known FTO inhibitors. The data presented is compiled from various studies to offer a clear, objective overview for informed decision-making in research and drug development.
Performance Comparison of FTO Inhibitors
The efficacy of FTO inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the FTO enzyme by 50%. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and other notable FTO inhibitors.
| Inhibitor | In Vitro IC50 (μM) | Cell-Based Assay EC50/IC50 (μM) | Cell Line(s) | Key Findings & Selectivity |
| This compound (FTO-43 N) | 5.5[1] | 17.7 - 35.9 (EC50) | SNU16, KATOIII, AGS (Gastric Cancer) | Potent anti-proliferative effects; increases m6A and m6Am levels; regulates Wnt/PI3K-Akt signaling.[1] |
| FB23 | 0.06 | >20 | AML cells | A selective FTO demethylase inhibitor. |
| FB23-2 | 0.026 | >1 | AML cells | Improved efficacy over FB23. |
| Rhein | 30 | - | - | Natural product, acts as a reversible competitive inhibitor.[2][3] |
| Meclofenamic Acid | 8.6 | - | HeLa cells | A non-steroidal anti-inflammatory drug that selectively inhibits FTO over ALKBH5. |
| CS1 | Nanomolar range | 10- to 30-fold lower than FB23-2 and MO-I-500 | AML cells | Highly efficacious, FTO-abundance dependent anti-leukemic effects. |
| CS2 | Nanomolar range | 10- to 30-fold lower than FB23-2 and MO-I-500 | AML cells | Similar to CS1, shows potent anti-leukemic efficacy. |
| 18097 | 0.64 | - | HeLa, MDA-MB-231 | Selectively suppresses FTO activity with an IC50 for ALKBH5 of 179 μM (280-fold greater than for FTO).[4] |
FTO Signaling Pathway and Inhibition
FTO has been shown to regulate the Wnt signaling pathway, a crucial pathway in development and disease. Recent studies indicate that FTO's role in Wnt signaling can be independent of its m6A demethylase activity. FTO depletion leads to an upregulation of DKK1, an inhibitor of the canonical Wnt/β-catenin pathway, thereby attenuating this pathway. Concurrently, the upregulation of DKK1 can activate the non-canonical Wnt/PCP pathway, which is involved in cell migration. This compound has been shown to modulate the interconnected Wnt/PI3K-Akt signaling pathways.[1]
Caption: FTO's role in Wnt/PI3K-Akt signaling and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate FTO inhibitors.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the FTO inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the EC50 value.
Quantification of m6A Levels (m6A ELISA)
An m6A RNA methylation quantification kit (ELISA-like assay) can be used to measure the total amount of m6A in RNA.
-
RNA Extraction: Isolate total RNA from cells treated with the FTO inhibitor or control.
-
Binding to Assay Wells: Bind a specific amount of total RNA (e.g., 200 ng) to the assay wells.
-
Antibody Incubation: Add capture and detection antibodies specific for m6A.
-
Signal Development: Add an enhancement solution to develop a colorimetric signal.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Quantification: Calculate the amount of m6A as a percentage of the total RNA based on a standard curve.
IC50 Determination for FTO Enzyme Activity
This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of FTO by 50%.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant FTO enzyme, a methylated RNA or DNA substrate, and assay buffer.
-
Inhibitor Addition: Add a range of concentrations of the FTO inhibitor (e.g., this compound) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Detection: The demethylation activity can be detected using various methods, such as quantifying the formaldehyde produced during the reaction or using a fluorescence-based assay where the demethylated product is detected.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]
This guide provides a foundational comparison of this compound with other FTO inhibitors based on available data. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and to perform their own validation studies to ensure the suitability of any inhibitor for their specific research needs.
References
- 1. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of FTO Inhibitors: Fto-IN-8 vs. Meclofenamic Acid
For researchers, scientists, and drug development professionals, the selective inhibition of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, represents a critical avenue for therapeutic intervention in oncology, metabolic disorders, and other diseases. This guide provides an objective comparison of two prominent FTO inhibitors, Fto-IN-8 and Meclofenamic acid, supported by experimental data to aid in the selection of the most suitable tool for your research needs.
This comprehensive analysis delves into the inhibitory potency, selectivity, and cellular effects of both compounds. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate the design of future experiments.
Performance Comparison at a Glance
A summary of the key quantitative data for this compound and Meclofenamic acid is presented below, offering a rapid assessment of their respective inhibitory profiles.
| Parameter | This compound | Meclofenamic Acid | Source |
| IC50 (FTO) | 5.5 µM | 7 µM (ssDNA), 8 µM (ssRNA) | [1][2][3] |
| Selectivity | Data not available | Selective over ALKBH5 | [4] |
| Mechanism of Action | Not explicitly stated | Competes with m6A-containing nucleic acid | [2] |
| Cellular Effects | Increases cellular m6A levels, Inhibits Wnt/PI3K-Akt signaling, Anti-proliferative in cancer cells | Increases cellular m6A levels, Anti-proliferative in cancer cells | [1][4] |
In-Depth Analysis of Inhibitory Activity
This compound has been identified as a potent inhibitor of FTO with a reported half-maximal inhibitory concentration (IC50) of 5.5 µM.[1][2] Studies have demonstrated its ability to increase cellular m6A levels and exert anti-proliferative effects in cancer cell lines.[1] Notably, this compound has been shown to inhibit the Wnt/PI3K-Akt signaling pathway, suggesting its potential in cancers where this pathway is dysregulated.[1]
Meclofenamic acid , a non-steroidal anti-inflammatory drug (NSAID), has been repurposed as a selective inhibitor of FTO.[2][4] Its IC50 values against FTO have been determined to be 7 µM using a single-stranded DNA (ssDNA) substrate and 8 µM with a single-stranded RNA (ssRNA) substrate, indicating comparable potency to this compound.[3] A key advantage of Meclofenamic acid is its demonstrated selectivity for FTO over the homologous m6A demethylase ALKBH5.[4] Mechanistic studies have revealed that Meclofenamic acid acts as a competitive inhibitor, vying with the m6A-containing nucleic acid for binding to the FTO active site.[2]
Experimental Protocols: A Guide to Reproducibility
To ensure the validity and comparability of experimental findings, detailed methodologies for key assays are indispensable.
FTO Inhibition Assay (HPLC-based)
This protocol is adapted from the methodology used to determine the IC50 of Meclofenamic acid.[3]
Objective: To determine the in vitro inhibitory potency of a compound against FTO demethylase activity.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded DNA or RNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Test inhibitor (this compound or Meclofenamic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing the FTO enzyme, m6A-containing substrate, and assay buffer.
-
Add varying concentrations of the test inhibitor to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Incubate the reactions at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by heat inactivation or addition of a quenching solution.
-
Digest the oligonucleotide substrate to nucleosides by adding Nuclease P1 and alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by HPLC to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular m6A Quantification (LC-MS/MS)
Objective: To measure the global m6A levels in cellular RNA following inhibitor treatment.
Materials:
-
Cells of interest
-
FTO inhibitor (this compound or Meclofenamic acid)
-
RNA extraction kit
-
mRNA purification kit (optional, for m6A/A ratio in mRNA)
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency and treat with the FTO inhibitor or vehicle control for a specified duration.
-
Harvest the cells and extract total RNA using a commercial kit.
-
(Optional) Purify mRNA from the total RNA to specifically analyze m6A levels in the messenger RNA fraction.
-
Digest the RNA (total or mRNA) to nucleosides using Nuclease P1 and alkaline phosphatase.
-
Analyze the nucleoside mixture by LC-MS/MS to quantify the amounts of adenosine and m6A.
-
Calculate the m6A/A ratio for each sample.
-
Compare the m6A/A ratios between inhibitor-treated and control samples to determine the effect of the inhibitor on cellular m6A levels.
Visualizing the Mechanisms of Action
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and signaling pathways discussed.
Caption: Experimental workflow for assessing FTO inhibition.
Caption: FTO's role in regulating the canonical Wnt signaling pathway.
Conclusion: Selecting the Right Tool for the Job
Both this compound and Meclofenamic acid are valuable chemical probes for studying the biological functions of FTO.
-
This compound is a potent FTO inhibitor with demonstrated effects on the Wnt/PI3K-Akt signaling pathway, making it a strong candidate for studies focused on cancer signaling.
-
Meclofenamic acid offers the distinct advantage of proven selectivity over ALKBH5, which is crucial for attributing observed biological effects specifically to the inhibition of FTO. Its competitive mechanism of action is also well-characterized.
The choice between these two inhibitors will ultimately depend on the specific experimental context. For studies requiring high selectivity to dissect the roles of FTO versus other m6A demethylases, Meclofenamic acid is the preferred choice. For investigations into the interplay between FTO and the Wnt/PI3K-Akt pathway, This compound presents a compelling option. Researchers are encouraged to consider the data and protocols presented in this guide to make an informed decision that best suits their research objectives.
References
- 1. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Fto-IN-8 in Diverse Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the FTO inhibitor Fto-IN-8 (also known as FTO-43) and its performance across various cancer types. This document summarizes key experimental data, details relevant methodologies, and contextualizes its mechanism of action within critical signaling pathways.
The fat mass and obesity-associated protein (FTO) is an RNA demethylase that has emerged as a significant therapeutic target in oncology. Its overexpression is implicated in the progression of numerous cancers, including acute myeloid leukemia (AML), breast cancer, glioblastoma, and gastric cancer, making the development of potent FTO inhibitors a key area of research. This compound is one such small molecule inhibitor that has demonstrated anti-proliferative activity in cancer cells.
Comparative Efficacy of FTO Inhibitors
The following table summarizes the available inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and other notable FTO inhibitors across different cancer cell lines. This data provides a snapshot of their relative potencies.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 / EC50 (µM) | Reference(s) |
| This compound (FTO-43) | Gastric Cancer | SNU16 | EC50: 17.7 | [1] |
| Gastric Cancer | KATOIII | EC50: 35.9 | [1] | |
| Gastric Cancer | AGS | EC50: 20.3 | [1] | |
| In Vitro (FTO enzyme) | - | IC50: 5.5 | [1] | |
| FB23 | Acute Myeloid Leukemia (AML) | Various | IC50: 23.6 - 44.8 | [2][3] |
| FB23-2 | Acute Myeloid Leukemia (AML) | Various | IC50: 0.8 - 16 | [2][3] |
| CS1 (Bisantrene) | Acute Myeloid Leukemia (AML) & Solid Tumors | FTO-High cell lines | Low nanomolar range | [2][3] |
| CS2 (Brequinar) | Acute Myeloid Leukemia (AML) & Solid Tumors | FTO-High cell lines | Low nanomolar range | [2][3] |
| Rhein | Neuroblastoma | BE(2)-C | No significant effect at 20 µM | [3] |
| MO-I-500 | Breast Cancer | SUM149 (in glutamine-free media) | IC50: 20 | [3][4] |
Mechanism of Action and Affected Signaling Pathways
FTO inhibitors exert their anti-cancer effects by preventing the demethylation of N6-methyladenosine (m6A) on RNA. This leads to an accumulation of m6A modifications on the transcripts of key oncogenes, subsequently affecting their stability and translation.
In gastric cancer, this compound has been shown to increase m6A and m6Am levels and inhibit the Wnt/PI3K-Akt signaling pathway[1]. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers[5][6]. By inhibiting this pathway, this compound can effectively suppress tumor growth.
Furthermore, FTO has been demonstrated to regulate the expression of oncogenes such as MYC and CEBPA in acute myeloid leukemia (AML)[7][8]. Inhibition of FTO leads to decreased stability of MYC and CEBPA transcripts, resulting in reduced cell proliferation and induction of apoptosis.
The following diagram illustrates the general mechanism of FTO inhibition and its impact on downstream signaling pathways.
Caption: this compound inhibits the FTO enzyme, leading to increased m6A-modified mRNA, reduced oncogenic protein expression, and suppression of pro-survival signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (CCK-8)
This assay determines the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the inhibitor concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for evaluating the anti-cancer effects of this compound.
Caption: A typical experimental workflow for assessing the in vitro anti-cancer activity of this compound.
Logical Relationship of Comparative Analysis
The following diagram illustrates the logical flow of comparing this compound with other FTO inhibitors.
Caption: Logical framework for the comparative analysis of this compound against other FTO inhibitors.
References
- 1. ijbs.com [ijbs.com]
- 2. aging-us.com [aging-us.com]
- 3. researchgate.net [researchgate.net]
- 4. Important Role of FTO in the Survival of Rare Panresistant Triple-Negative Inflammatory Breast Cancer Cells Facing a Severe Metabolic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Fto-IN-8 and Rhein for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the biochemical and cellular activities of Fto-IN-8 and Rhein, two inhibitors with distinct and overlapping biological targets.
This guide provides a comprehensive, data-driven comparison of this compound and Rhein, two small molecules of interest in biomedical research. While this compound is a known inhibitor of the FTO protein, Rhein, a natural product, exhibits a broader spectrum of activity. This document summarizes their performance, provides supporting experimental data, and outlines relevant methodologies to aid researchers in selecting the appropriate compound for their studies.
Quantitative Data Summary
The following tables provide a summary of the reported biochemical and cellular activities of this compound and Rhein.
Table 1: Biochemical Activity of this compound and Rhein
| Compound | Primary Target | Mechanism of Action | IC50 (FTO) | Other Notable Targets (IC50) |
| This compound | FTO Protein | N6-methyladenosine (m6A) demethylase inhibitor | 5.5 µM | Not reported |
| Rhein | FTO Protein | Competitive substrate inhibitor | 21 µM[1] | IKKβ (~11.79 µM), STAT3 phosphorylation (inhibits), Protein Tyrosine Phosphatases (inhibits) |
Table 2: Cellular Activity of this compound and Rhein in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 |
| This compound | SNU16 | Gastric Cancer | 17.7 µM |
| KATOIII | Gastric Cancer | 35.9 µM | |
| AGS | Gastric Cancer | 20.3 µM | |
| Rhein | PC-9 | Non-Small-Cell Lung Cancer | 24.59 µM[2] |
| H460 | Non-Small-Cell Lung Cancer | 52.88 µM[2] | |
| A549 | Non-Small-Cell Lung Cancer | 23.9 µM[2] | |
| A498 | Renal Cell Carcinoma | ~40 µM[3] | |
| YD-10B | Oral Cancer | 106.8 µM[4] | |
| Ca9-22 | Oral Cancer | 90.96 µM[4] | |
| MCF-7/VEC | Breast Cancer | 129.1 µM[5] | |
| MCF-7/HER2 | Breast Cancer | 107.9 µM[5] |
Signaling Pathways
The inhibitory actions of this compound and Rhein impact distinct and overlapping signaling cascades.
This compound Signaling Pathway
This compound primarily acts by inhibiting the FTO protein, which leads to an increase in N6-methyladenosine (m6A) levels in RNA. This alteration in RNA methylation can subsequently modulate various downstream signaling pathways, including the Wnt/PI3K-Akt pathway, which is crucial for cell proliferation and survival.
Caption: this compound inhibits FTO, increasing m6A RNA levels and modulating Wnt/PI3K-Akt signaling.
Rhein Signaling Pathway
Rhein is a multi-target inhibitor. While it does inhibit FTO, its cellular effects are also attributed to the modulation of key inflammatory and cell survival pathways, such as NF-κB and STAT3. By inhibiting IKKβ, Rhein prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. It also inhibits the phosphorylation of STAT3, preventing its activation and translocation to the nucleus.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhein shows potent efficacy against non-small-cell lung cancer through inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhein Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-8: A Comparative Guide to a Specific N6-methyladenosine Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The study of epitranscriptomics has identified the N6-methyladenosine (m6A) modification as a critical regulator of gene expression, with the fat mass and obesity-associated protein (FTO) being a key m6A demethylase. The dysregulation of FTO is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention. This guide provides a detailed comparison of Fto-IN-8 (also known as FTO-43) with other notable FTO inhibitors, focusing on its specificity and the methodologies used for its characterization.
Specificity Profile: this compound vs. Other Demethylase Inhibitors
The efficacy and potential for off-target effects of a demethylase inhibitor are determined by its specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other inhibitors against FTO and its closest homolog, ALKBH5. Lower IC50 values indicate higher potency.
| Inhibitor Name | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Selectivity (ALKBH5 IC50 / FTO IC50) |
| This compound (FTO-43) | 5.5[1] | >100 | >18 |
| FTO-02 | 2.2[2] | 85.5[2] | ~39 |
| FTO-04 | 3.4[2] | 39.4[2] | ~11.6 |
| FTO-11 N | 0.11[3] | 6.6[3] | 60 |
| 18097 | 0.64[4] | 179[4] | ~280 |
| Rhein | 30 | - | - |
| FTO inhibitor 8t | 7.3[5] | - | Good selectivity reported[5] |
| Dac51 | 0.4 | - | - |
| Entacapone | 3.5 | - | - |
| Fluorescein Derivatives (FL1-8) | 1.0 - 7.0 | - | Selective over ALKBH5 |
Note: A higher selectivity ratio indicates a greater preference for inhibiting FTO over ALKBH5.
Experimental Protocols
The determination of inhibitor specificity relies on robust and reproducible experimental assays. Below are the detailed methodologies for key experiments cited in the characterization of FTO inhibitors.
High-Throughput Fluorescence-Based Inhibition Assay
This assay is commonly used for screening and determining the IC50 values of FTO inhibitors.[3]
Principle: A non-fluorescent RNA substrate containing a methylated base is incubated with the FTO enzyme. Upon demethylation by FTO, the substrate undergoes a conformational change that results in a significant increase in fluorescence. The presence of an inhibitor prevents this demethylation, thus quenching the fluorescent signal.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 6), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, and 2 mM ascorbic acid in RNase-free water.
-
Substrate and Enzyme Addition: To the wells of a 96-well plate, add 7.5 µM of the m6A-containing RNA substrate (e.g., m6A7-Broccoli) and 0.250 µM of recombinant FTO protein.
-
Inhibitor Addition: Add the inhibitors at varying concentrations (e.g., 0.008 to 40 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.2%).
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Fluorescence-Based FTO Inhibition Assay Workflow
Cell-Based m6A Quantification
This method assesses the ability of an inhibitor to increase global m6A levels within cells, confirming on-target engagement.
Principle: FTO inhibition leads to an accumulation of m6A in cellular RNA. This increase can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Cell Treatment: Treat cancer cell lines (e.g., AGS gastric cancer cells) with the FTO inhibitor (e.g., this compound) for a specified duration (e.g., 24-72 hours).[1] Include a vehicle control and potentially a positive control (e.g., FTO knockdown via shRNA).
-
RNA Extraction: Isolate total RNA from the treated cells.
-
mRNA Purification: Purify polyadenylated (polyA) mRNA from the total RNA.
-
RNA Digestion: Digest the purified mRNA into single nucleosides using appropriate enzymes.
-
LC-MS/MS Analysis: Analyze the nucleoside mixture by LC-MS/MS to quantify the levels of m6A and adenosine (A).
-
Data Analysis: Calculate the m6A/A ratio for each condition. A significant increase in this ratio in inhibitor-treated cells compared to the control indicates FTO inhibition.
Signaling Pathways Modulated by this compound
This compound (FTO-43) has been shown to modulate specific signaling pathways that are crucial in cancer progression. Inhibition of FTO by this compound leads to an increase in m6A levels on the mRNA of key oncogenes and tumor suppressors, thereby altering their expression and downstream signaling.
Wnt/PI3K-Akt Signaling Pathway: this compound has been demonstrated to inhibit the Wnt/PI3K-Akt signaling pathway in gastric cancer cells.[1] FTO typically demethylates and stabilizes the transcripts of key components of this pathway. By inhibiting FTO, this compound increases the m6A methylation of these transcripts, leading to their degradation and subsequent downregulation of the pathway. This results in decreased cancer cell proliferation, migration, and invasion.
This compound Mechanism of Action on Wnt/PI3K-Akt Pathway
MYC/CEBPA and RARA/ASB2 Signaling in Acute Myeloid Leukemia (AML): In the context of AML, FTO promotes leukemogenesis by reducing m6A levels on the transcripts of oncogenes like MYC and CEBPA, leading to their increased expression. Conversely, it decreases the stability of tumor suppressor transcripts such as RARA and ASB2. FTO inhibitors reverse these effects, leading to the downregulation of MYC and CEBPA and the upregulation of RARA and ASB2, which contributes to their anti-leukemic activity.
References
Safety Operating Guide
Prudent Disposal of Fto-IN-8: A Guide for Laboratory Professionals
Providing critical safety and logistical information is paramount for the proper handling and disposal of laboratory chemicals. This guide offers a comprehensive overview of the recommended procedures for the disposal of Fto-IN-8, a potent inhibitor of the FTO N6-methyladenosine demethylase. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on established best practices for the disposal of chemical waste and should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.
For the safe management of this compound, researchers, scientists, and drug development professionals should adhere to the following operational and disposal plans.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with general laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.
-
Storage: According to supplier information, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for one month.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all unused this compound, contaminated materials (e.g., pipette tips, vials, gloves), and solutions containing this compound as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), concentration, and the date of accumulation.
-
-
Labeling:
-
Affix a completed hazardous waste tag to the container. This tag should include:
-
The words "Hazardous Waste."
-
Generator's name and contact information.
-
Building and room number.
-
A clear and complete list of all chemical constituents and their approximate percentages.
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a predetermined period (as per your institution's policy), contact your institution's EHS department to arrange for a scheduled pickup.
-
Do not attempt to transport the hazardous waste yourself.
-
Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes general quantitative guidelines relevant to chemical waste management. These are not specific to this compound but provide a useful reference for laboratory best practices.
| Parameter | Guideline | Citation |
| pH Range for Drain Disposal | Generally between 5.5 and 10.5 for dilute aqueous solutions of non-hazardous salts. | |
| Maximum Container Size | Typically 5 gallons (approximately 19 liters) for liquid waste in a single container. | |
| Satellite Accumulation Area Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. |
Experimental Protocols: Not Applicable
Detailed experimental protocols for this compound are not directly relevant to its disposal procedures. Researchers should follow their specific experimental designs and treat all resulting materials containing this compound as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of hazardous chemical waste like this compound.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and chemical waste management. As no specific Safety Data Sheet (SDS) for this compound was found, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal of this compound. Your EHS office can provide information on local, state, and federal regulations that must be followed.
References
Essential Safety Precautions for Handling Fto-IN-8 and Other Novel Research Compounds
Immediate attention for all researchers, scientists, and drug development professionals: A specific Safety Data Sheet (SDS) for Fto-IN-8 is not publicly available. In the absence of specific handling guidelines, this compound must be treated as a potentially hazardous substance. The following information provides essential safety and logistical guidance based on standard best practices for handling novel or uncharacterized research chemicals.
When the hazards of a chemical are unknown, it is crucial to assume it is hazardous to mitigate potential exposure and ensure laboratory safety.[1] Principal Investigators are responsible for communicating all known and potential hazards of newly synthesized chemicals to laboratory personnel.[1] Standard laboratory personal protective equipment (PPE), ventilation controls, and other measures are necessary to limit exposure.[1]
Personal Protective Equipment (PPE) for Handling Novel Compounds
Appropriate PPE is the final and a critical line of defense against chemical exposure in the laboratory. The following table summarizes the recommended PPE for handling novel chemical compounds like this compound, where specific hazard data is unavailable.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Safety Glasses with side-shields | Must be worn at all times in the laboratory. If there is a splash risk, a face shield should be worn in addition to goggles.[1][2] |
| Hands | Chemically Resistant Gloves | The specific type of glove (e.g., nitrile, neoprene) should be chosen based on the solvent or chemical class, if known. Always consult a glove compatibility chart. Gloves should be inspected for tears or holes before use and changed frequently. |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required.[2] |
| Respiratory | Chemical Fume Hood or other Ventilated Enclosure | All work with novel compounds of unknown toxicity should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][3] If work outside a hood is unavoidable, contact your institution's Environmental Health & Safety (EH&S) department for a respiratory hazard assessment.[3] |
Standard Operating Procedure for Handling this compound
The following workflow provides procedural guidance for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of novel research chemicals.
Hierarchy of Safety Controls
To ensure a safe laboratory environment, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective measures for risk reduction.
Caption: Hierarchy of controls for managing laboratory hazards.
Disposal Plan
Proper disposal of hazardous waste is a legal and ethical responsibility to protect both individuals and the environment.
-
Waste Segregation: All waste contaminated with this compound (including unused compound, contaminated lab supplies, and PPE) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), any known hazard classifications, and the date accumulation started. Do not use abbreviations.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Never dispose of chemical waste down the drain or in regular trash.[2]
Disclaimer: This guidance is based on general laboratory safety principles for handling unknown compounds. It is not a substitute for a substance-specific Safety Data Sheet. The user is strongly advised to obtain the SDS for this compound from the manufacturer or supplier before handling this material.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
